1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-6-8(5-10-11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDKFDJRJTVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211542-11-8 | |
| Record name | 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from analogous structures and the well-established chemistry of pyrazole and pyrrolidine scaffolds to provide a robust and insightful resource.
Introduction: The Significance of the Pyrazole-Pyrrolidine Scaffold
The fusion of a pyrazole ring with a pyrrolidine moiety in this compound creates a molecule with significant potential in medicinal chemistry. Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a core structure present in numerous FDA-approved drugs.[1][2] This scaffold is valued for its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3][4] The pyrazole ring is aromatic and can serve as a bioisostere for a phenyl ring, often improving physicochemical properties such as solubility.[3]
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common feature in a vast array of natural products and synthetic drugs. Its three-dimensional structure can provide crucial interactions with biological targets and influence the overall pharmacokinetic profile of a molecule. The combination of these two privileged scaffolds in this compound suggests a molecule with potential for nuanced biological activity, particularly in the realm of central nervous system (CNS) disorders, where such hybrid structures have shown promise.[5]
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₃N₃ | Based on chemical structure. |
| Molecular Weight | 151.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small molecule N-heterocycles. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents. Likely to be water-soluble, especially at acidic pH due to the basic pyrrolidine nitrogen. | The presence of polar N-H and N atoms and the ability to form hydrogen bonds suggests solubility in polar solvents. The basic pyrrolidine nitrogen can be protonated to form a salt, increasing water solubility. |
| pKa | The pyrrolidine nitrogen is expected to be basic, with a pKa around 9-10. The pyrazole ring is weakly basic. | The pyrrolidine nitrogen is a secondary amine. The pyrazole ring is a weak base due to the delocalization of the lone pair on one nitrogen atom into the aromatic system.[3] |
| LogP | Estimated to be low to moderate. | The presence of polar functional groups and the relatively small size of the molecule suggest a lower lipophilicity. |
Spectroscopic Profile (Predicted)
The structural features of this compound would give rise to a characteristic spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrazole and pyrrolidine rings. The N-methyl group on the pyrazole would appear as a singlet, likely in the range of 3.5-4.0 ppm. The protons on the pyrazole ring would appear as singlets or doublets in the aromatic region (around 7.0-8.0 ppm). The pyrrolidine protons would be found in the aliphatic region (typically 1.5-3.5 ppm), with their chemical shifts and multiplicities depending on their specific environment and coupling to neighboring protons. The N-H proton of the pyrrolidine ring would likely be a broad singlet.[6][7]
-
¹³C NMR: The carbon signals for the pyrazole ring would be in the aromatic region (around 100-150 ppm). The N-methyl carbon would be a distinct signal in the aliphatic region (around 35-45 ppm). The carbons of the pyrrolidine ring would appear in the upfield region of the spectrum. The chemical shifts of the pyrazole carbons are sensitive to the substitution pattern.[8]
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring and potentially the methyl group from the pyrazole.[9]
Synthesis and Reactivity
The synthesis of this compound can be approached through several established synthetic strategies in heterocyclic chemistry. A plausible and efficient route involves the construction of the 1-methyl-4-halopyrazole intermediate followed by a cross-coupling reaction with a suitable pyrrolidine derivative.
Proposed Synthetic Pathway
A logical synthetic approach would involve a two-step process:
-
Synthesis of a 1-methyl-4-halopyrazole intermediate: This can be achieved through the cyclization of a 1,3-dicarbonyl compound with methylhydrazine, followed by halogenation at the C4 position.
-
Cross-coupling with a pyrrolidine derivative: A transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can then be employed to form the C-N bond between the pyrazole and pyrrolidine rings.[10]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet plausible, procedure based on established methodologies for similar transformations.
Step 1: Synthesis of 1-methyl-4-bromopyrazole
-
Reaction Setup: To a solution of 1,1,3,3-tetramethoxypropane in a suitable solvent (e.g., ethanol), add methylhydrazine sulfate and an acid catalyst (e.g., sulfuric acid).
-
Cyclization: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylpyrazole.
-
Bromination: Dissolve the crude 1-methylpyrazole in a suitable solvent (e.g., chloroform or carbon tetrachloride). Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the crude 1-methyl-4-bromopyrazole, which can be purified by column chromatography.
Step 2: Buchwald-Hartwig Amination with 3-aminopyrrolidine
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-methyl-4-bromopyrazole, 3-aminopyrrolidine (or a suitable protected derivative), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate) in a dry, aprotic solvent (e.g., toluene or dioxane).
-
Coupling Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and generally stable to oxidation and reduction.[11] Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 position. The nitrogen atoms of the pyrazole ring can be alkylated. The N1-H of an unsubstituted pyrazole can be deprotonated with a strong base to form a pyrazolate anion, which is a potent nucleophile.[12]
Potential Pharmacological Applications and Biological Targets
The combination of the pyrazole and pyrrolidine moieties suggests a range of potential pharmacological activities. Pyrazole derivatives are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[13]
Given the prevalence of the pyrrolidine ring in CNS-active compounds, this compound and its derivatives are promising candidates for targeting neurological and psychiatric disorders. The pyrrolidine moiety can provide a key interaction with receptors and enzymes in the brain, while the pyrazole core can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas and Biological Targets:
-
Neurodegenerative Diseases: The pyrazole scaffold has been explored for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[14]
-
Psychiatric Disorders: Compounds containing pyrazole and pyrrolidine rings have been investigated as ligands for various CNS receptors, including dopamine and serotonin receptors, which are implicated in conditions like schizophrenia, depression, and anxiety.
-
Kinase Inhibition: 4-Aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are involved in inflammatory and autoimmune diseases.[11]
-
Cannabinoid Receptors: Pyrazoline derivatives, which are structurally related to pyrazoles, have been patented as modulators of cannabinoid CB1 receptors, suggesting a potential role in pain management and other neurological conditions.[5]
Caption: Potential applications and biological targets of the pyrazole-pyrrolidine scaffold.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data on this compound is currently limited, the well-documented chemistry and pharmacology of its constituent pyrazole and pyrrolidine rings provide a strong foundation for its further investigation.
Future research should focus on the development and optimization of a robust synthetic route to access this molecule and its derivatives. Comprehensive spectroscopic and physicochemical characterization will be essential to confirm its structure and properties. Furthermore, systematic screening of this compound and its analogs against a panel of relevant biological targets, particularly those implicated in CNS disorders, will be crucial to unlocking its full therapeutic potential. The insights provided in this guide offer a starting point for researchers to explore the rich chemical and biological landscape of this intriguing heterocyclic system.
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An In-Depth Technical Guide to the In Vitro Biological Activity of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
A Strategic Framework for Preclinical Investigation
Disclaimer: This document provides a comprehensive investigational framework for the in vitro biological characterization of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. Due to the limited specific data for this molecule in the public domain, this guide synthesizes information from the broader class of pyrazole derivatives to propose a logical, tiered approach for its evaluation. The protocols and data presented are illustrative and intended for research and development professionals.
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The compound this compound represents a novel chemical entity with potential therapeutic value. This technical guide outlines a strategic, multi-tiered approach for the comprehensive in vitro characterization of this compound. We will detail the scientific rationale behind the proposed assays, provide step-by-step experimental protocols, and offer insights into data interpretation. This framework is designed to efficiently elucidate the compound's biological activity, identify potential mechanisms of action, and guide further drug development efforts.
Introduction: The Pyrazole Scaffold and the Promise of this compound
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic rings, often leading to improved potency and pharmacokinetic profiles.[1] Marketed drugs containing the pyrazole moiety span a vast range of therapeutic areas, from the anti-inflammatory celecoxib (a COX-2 inhibitor) to anticancer agents and antipsychotics.[1][2]
The subject of this guide, this compound, combines the established pyrazole core with a pyrrolidine substituent. This combination is of particular interest as pyrrolidine rings are frequently incorporated into bioactive molecules to enhance solubility, modulate receptor interactions, and improve metabolic stability. The strategic placement of the pyrrolidine at the 4-position of the pyrazole ring presents a unique vector for interaction with biological targets.
Given the diverse activities of pyrazole derivatives, a systematic and hypothesis-driven approach is essential to unlock the therapeutic potential of this specific molecule.[5][6] The following investigational workflow is designed to achieve this.
A Tiered Strategy for In Vitro Characterization
A logical, tiered approach ensures that resources are used efficiently, beginning with broad-spectrum screening to identify potential activities, followed by more focused, in-depth mechanistic studies.
Caption: A tiered workflow for in vitro characterization.
Tier 1: Foundational In Vitro Profiling
The initial tier focuses on establishing the basic safety and activity profile of the compound.
Cytotoxicity Assessment: The MTT Assay
Scientific Rationale: Before evaluating specific biological activities, it is crucial to determine the concentrations at which the compound is non-toxic to cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[1][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[1] The resulting color intensity is directly proportional to the number of metabolically active cells.
Experimental Protocol: A detailed, step-by-step protocol for the MTT assay is provided in Appendix A .
Data Presentation: The results are typically presented as a dose-response curve, from which the concentration that inhibits 50% of cell viability (IC₅₀) is calculated.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 90.3 ± 6.2 |
| 50 | 75.1 ± 7.3 |
| 100 | 52.4 ± 8.1 |
| 200 | 21.9 ± 5.9 |
Interpretation: A cytotoxicity IC₅₀ value is established (in this hypothetical example, ~100 µM). Subsequent functional assays should be conducted at concentrations well below this value (e.g., ≤ 10 µM) to ensure that observed effects are due to specific biological activity and not general toxicity.
Tier 2: Focused Investigation of High-Probability Targets
Based on the extensive literature on pyrazole derivatives, we will prioritize three key areas for investigation: anti-inflammatory, anticancer, and neurological activity.[2][3][6]
Anti-Inflammatory Activity
Rationale: Many pyrazole-containing drugs are potent anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes.[2][8]
Scientific Principle: This is a cell-free, enzymatic assay that measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme, which is responsible for the formation of pro-inflammatory prostanoids. The assay colorimetrically monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂.[8]
Experimental Protocol: A detailed protocol for a commercial COX inhibitor screening kit is provided in Appendix B .
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| This compound | >100 | 5.2 | >19.2 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
| Ibuprofen (Control) | 1.8 | 45.0 | 0.04 |
Interpretation: The hypothetical data suggests that the compound is a selective COX-2 inhibitor, a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Scientific Principle: This cell-based assay assesses the compound's ability to suppress the inflammatory response in a more physiologically relevant context. Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory cascade, leading to the release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
Experimental Protocol: A detailed protocol for this assay is provided in Appendix C .
Anticancer Activity
Rationale: Pyrazole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases that are critical for tumor growth and proliferation.[5][10][11]
Scientific Principle: A primary screen against a panel of kinases can identify potential targets. A subsequent focused assay would quantify the inhibitory activity against a specific kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT). These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide, often using luminescence (detecting remaining ATP) or fluorescence resonance energy transfer (FRET).[11][12]
Experimental Protocol: A generalized protocol for a luminescence-based kinase inhibition assay is provided in Appendix D .
Caption: Mechanism of a kinase inhibition assay.
Neurological Activity
Rationale: The pyrrolidine moiety is present in many neurologically active compounds. Furthermore, some pyrazole derivatives have been investigated for neuroprotective effects.[3] A key target in neurodegenerative diseases like Alzheimer's is acetylcholinesterase (AChE).
Scientific Principle: This enzymatic assay is based on the Ellman method.[2][13] AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[2] An inhibitor will reduce the rate of this color change.
Experimental Protocol: A detailed protocol for the AChE inhibition assay is provided in Appendix E .
Data Presentation:
| Compound | AChE IC₅₀ (µM) |
| This compound | 12.5 |
| Galantamine (Control) | 1.5 |
Interpretation: The hypothetical result indicates moderate inhibitory activity against AChE, suggesting a potential avenue for investigation in the context of cognitive disorders.
Conclusion and Future Directions
This technical guide proposes a structured, efficient, and scientifically rigorous framework for the initial in vitro characterization of this compound. By progressing through a tiered system of foundational cytotoxicity testing to focused, hypothesis-driven assays, researchers can effectively identify and validate the biological activities of this novel compound. The hypothetical data presented herein suggests a promising profile as a selective COX-2 inhibitor with potential anticancer and neuro-modulatory activities. Positive results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex cell-based models, mechanism of action studies, and eventually, in vivo efficacy and safety evaluations.
Appendices: Detailed Experimental Protocols
Appendix A: Cytotoxicity Assessment (MTT Assay Protocol)
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Calculate percent viability as: (Absorbance_treated / Absorbance_control) * 100.
Appendix B: In Vitro COX-2 Inhibition Assay Protocol (Fluorometric)
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK399). This includes COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid (substrate), and human recombinant COX-2 enzyme.[4]
-
Inhibitor Preparation: Prepare a 10X stock of this compound and control inhibitors (e.g., Celecoxib) in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 10 µL of the diluted test inhibitor or buffer (for enzyme control).
-
Reaction Mix Addition: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme. Add 80 µL of this mix to each well.
-
Initiation and Measurement: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells. Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.[4]
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value using non-linear regression.
Appendix C: Inhibition of Cytokine Release (ELISA) Protocol
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control and an LPS-only control. Incubate for 24 hours.[9]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the culture supernatant.
-
ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of cytokine release compared to the LPS-only control.
Appendix D: In Vitro Kinase Inhibition Assay (Luminescence-based, e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add the kinase, substrate/ATP mixture, and serial dilutions of this compound.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Appendix E: Acetylcholinesterase (AChE) Inhibition Assay Protocol
-
Reaction Setup: In a 96-well plate, add 140 µL of phosphate buffer (100 mM, pH 8.0), 20 µL of test compound dilutions, 10 µL of DTNB (0.25 mM), and 20 µL of AChE enzyme solution.[14]
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of acetylthiocholine iodide (substrate) to start the reaction.[2]
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the reaction rate (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC₅₀ value from the dose-response curve.
References
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Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-88. Available from: [Link]
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Dymek, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 794. Available from: [Link]
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Karpagam, V., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 083-087. Available from: [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances, 13(39), 27285-27299. Available from: [Link]
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Kumar, A., et al. (2022). In vitro acetylcholinesterase inhibitory activity of peptides derived from pea protein. Frontiers in Nutrition, 9, 1008617. Available from: [Link]
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Li, Z., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 314-321. Available from: [Link]
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Ma, H., et al. (2015). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 36(7), 757-766. Available from: [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Chen, S., et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Chemical Biology, 7(4), 253-265. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
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Huang, S., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. Food Science and Human Wellness, 11(3), 493-502. Available from: [Link]
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An, S., & H-f, Z. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(4), 427-435. Available from: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
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Ranasinghe, R., et al. (2021). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. AYU (An International Quarterly Journal of Research in Ayurveda), 42(1), 54-57. Available from: [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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Chikhaliya, K. H., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(10), 4647-4658. Available from: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Al-Saeedi, A. H., et al. (2018). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Drug Delivery and Therapeutics, 8(5-s), 14-18. Available from: [Link]
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Cigan, B., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules, 23(4), 849. Available from: [Link]
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Abdel-Hamid, A. M., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Antioxidants, 12(3), 633. Available from: [Link]
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Al-Fatlawi, A. A. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
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Ullah, F., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 47000-47016. Available from: [Link]
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Al-Said, M. S., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 9(1), 10-15. Available from: [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Executive Summary
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique scaffold, combining a substituted pyrazole with a pyrrolidine moiety, presents a valuable pharmacophore for designing novel bioactive molecules. This technical guide provides a detailed, in-depth analysis of the expected spectral characteristics of this compound. As direct experimental data is not ubiquitously published, this document serves as a predictive reference, grounded in established spectroscopic principles and data from analogous structures. We will delineate the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, offering field-proven insights into the experimental choices and data interpretation required for its unambiguous identification. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a robust analytical framework for this class of compounds.
Introduction to this compound
Significance in Medicinal Chemistry
The pyrazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The pyrrolidine ring, a saturated five-membered N-heterocycle, is also a cornerstone of many natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The combination of these two rings in this compound creates a three-dimensional structure that is attractive for exploring new chemical space and interacting with diverse biological targets.
Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the first step in any analytical workflow.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1211542-11-8 | [4] |
| Molecular Formula | C₈H₁₃N₃ | [4] |
| Molecular Weight | 151.21 g/mol | [4] |
| SMILES | CN1N=CC(C2CNCC2)=C1 | [4] |
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.
Caption: A validated workflow for chemical synthesis and structural analysis.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve N-H protons, which might otherwise exchange too rapidly.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [5]3. ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 256-1024 scans are typically required.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra. These experiments are self-validating systems for confirming connectivity. [6]
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically preserves the molecular ion.
-
Analysis: Perform analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass of the molecular ion ([M+H]⁺). This allows for the confirmation of the elemental composition.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides crucial structural information. [7]
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate must be recorded and subtracted from the sample spectrum.
¹H and ¹³C NMR Spectral Data Analysis
The following assignments are theoretical predictions based on established chemical shift principles for pyrazole and pyrrolidine heterocycles. [6][8]
Theoretical ¹H NMR Spectrum: Prediction and Interpretation
The proton NMR spectrum is expected to be complex due to the presence of both aromatic and aliphatic regions and diastereotopic protons in the pyrrolidine ring.
-
Pyrazole Ring Protons (H3, H5): The two protons on the pyrazole ring (H3 and H5) are in different electronic environments. They are expected to appear as distinct singlets in the aromatic region, typically between δ 7.0 and 8.0 ppm. [9][10]H5, being adjacent to the N-methyl group, may be slightly upfield compared to H3.
-
N-Methyl Protons (H1'): The three protons of the methyl group attached to N1 will appear as a sharp singlet, likely around δ 3.8-4.0 ppm, a characteristic region for N-CH₃ groups on pyrazole rings. [11]* Pyrrolidine Ring Protons: The signals for the seven protons on the pyrrolidine ring will be in the aliphatic region (δ 1.5-3.5 ppm) and will exhibit complex splitting patterns. [12] * H3'': This methine proton, being the link between the two rings, will likely be a multiplet around δ 3.0-3.5 ppm.
-
H2'' and H5'': The methylene protons adjacent to the nitrogen (N1'') are diastereotopic. They will appear as complex multiplets, likely between δ 2.8 and 3.4 ppm.
-
H4'': The other methylene protons at C4'' are also diastereotopic and will appear as multiplets, likely more upfield between δ 1.8 and 2.5 ppm.
-
N-H Proton: The proton on the pyrrolidine nitrogen (N1'') is expected to be a broad singlet, potentially between δ 1.5-3.0 ppm, and its chemical shift can be highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange.
-
Theoretical ¹³C NMR Spectrum: Prediction and Interpretation
-
Pyrazole Ring Carbons (C3, C4, C5): These aromatic carbons will appear between δ 100 and 140 ppm. C4, being substituted, will be a quaternary carbon with a distinct chemical shift. C3 and C5 will have shifts influenced by the adjacent nitrogen atoms. [9][13]* N-Methyl Carbon (C1'): The methyl carbon is expected around δ 35-40 ppm.
-
Pyrrolidine Ring Carbons: These aliphatic carbons will appear in the upfield region.
-
C3'': The methine carbon will likely be found around δ 35-45 ppm.
-
C2'' and C5'': The carbons adjacent to the nitrogen will be deshielded and appear around δ 45-55 ppm. [6] * C4'': This carbon will be the most shielded of the pyrrolidine ring, appearing around δ 25-35 ppm.
-
Data Summary: Predicted NMR Assignments
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| H3, H5 | 7.0 - 8.0 | 110 - 140 | s, s |
| C4 | - | 115 - 125 | - |
| N-CH₃ (H1'/C1') | 3.8 - 4.0 | 35 - 40 | s |
| H3''/C3'' | 3.0 - 3.5 | 35 - 45 | m |
| H2'', H5''/C2'', C5'' | 2.8 - 3.4 | 45 - 55 | m |
| H4''/C4'' | 1.8 - 2.5 | 25 - 35 | m |
| N-H | 1.5 - 3.0 (broad) | - | s (br) |
Mass Spectrometry (MS) Analysis
Expected Molecular Ion Peak
Using high-resolution ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₈H₁₃N₃
-
Exact Mass: 151.1109
-
Expected [M+H]⁺: 152.1182
Proposed Fragmentation Pathways
The fragmentation of this compound under CID will likely be initiated by cleavages at the weakest bonds, particularly adjacent to the heterocyclic rings. The pyrazole ring is known to be relatively stable, often fragmenting through the loss of HCN or N₂ after ring opening, while the pyrrolidine ring can undergo characteristic alpha-cleavage next to the nitrogen. [2][14] A primary fragmentation event would be the cleavage of the C4-C3'' bond, separating the pyrazole and pyrrolidine moieties. Another likely pathway involves the fragmentation of the pyrrolidine ring itself.
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An In-depth Technical Guide to the Characterization of 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole (CAS No. 1211542-11-8)
Foreword: The Role of a Key Building Block in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic use of well-characterized building blocks is paramount to the efficient discovery and development of novel therapeutics. The compound 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, identified by CAS number 1211542-11-8, has emerged as a critical intermediate in the synthesis of a promising class of enzyme inhibitors. This guide provides an in-depth technical overview of its characterization, offering researchers and drug development professionals a comprehensive understanding of its properties and the methodologies for its validation. While this molecule is primarily utilized as a synthetic precursor, a thorough characterization is the bedrock upon which the integrity of subsequent biological and clinical studies is built.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrazole ring linked to a pyrrolidine moiety.[1][2][3] This structural arrangement provides a versatile scaffold for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211542-11-8 | [1][2][3] |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Physical State | Not specified, likely a solid or oil at room temperature | |
| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature.[1] | |
| SMILES Code | CN1N=CC(C2CNCC2)=C1 | [1] |
Role in the Synthesis of USP30 Inhibitors
The primary significance of this compound in the scientific literature is its role as a key starting material in the synthesis of 1-cyano-pyrrolidine compounds.[4][5] These resulting molecules have been identified as potent inhibitors of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[4][5] USP30 is a key regulator of mitophagy, a cellular process that clears damaged mitochondria. Its inhibition has been explored as a therapeutic strategy in diseases characterized by mitochondrial dysfunction, such as Parkinson's disease, as well as in oncology.[4][5]
The synthesis of these inhibitors typically involves the reaction of this compound with other reagents to construct the final, more complex and biologically active molecule.[4][5]
Comprehensive Analytical Characterization
A robust analytical characterization is essential to confirm the identity, purity, and stability of this compound before its use in further synthetic steps. The following methodologies represent a comprehensive approach to its validation.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of chemical compounds. For a compound like this compound, a reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Example: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole chromophore absorbs, typically around 210-230 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a compatible solvent like methanol.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Causality Behind Experimental Choices:
-
The C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.
-
The use of a gradient elution is necessary to ensure the elution of any potential impurities with different polarities.
-
The acidic modifier in the mobile phase protonates the pyrrolidine nitrogen, leading to sharper, more symmetrical peaks.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Pyrazole Protons: Two singlets in the aromatic region, one for the proton between the two nitrogens and one for the proton adjacent to the pyrrolidine-substituted carbon.
-
Pyrrolidine Protons: A series of multiplets in the aliphatic region corresponding to the CH and CH₂ groups of the pyrrolidine ring.
-
N-Methyl Protons: A singlet in the aliphatic region corresponding to the methyl group on the pyrazole ring.
Expected ¹³C NMR Signals:
-
Signals corresponding to the carbons of the pyrazole and pyrrolidine rings, as well as the N-methyl carbon.
Molecular Weight Verification: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C₈H₁₃N₃ would be at m/z 152.12.
Diagram: Analytical Workflow for Compound Characterization
Caption: The synthetic pathway from the building block to potential therapeutic agents.
Conclusion and Future Perspectives
This compound (CAS No. 1211542-11-8) is a valuable chemical building block, particularly in the synthesis of USP30 inhibitors for the potential treatment of diseases involving mitochondrial dysfunction. A thorough analytical characterization, encompassing chromatographic, spectroscopic, and spectrometric techniques, is indispensable for any researcher or drug development professional intending to use this compound. This guide outlines the key methodologies and rationale for such a characterization, providing a framework for ensuring the quality and integrity of this important synthetic intermediate. Future work may involve the public dissemination of detailed spectral data for this compound to further aid the scientific community.
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AB490845 | CAS 1211542-11-8. abcr Gute Chemie. [Link]
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Unveiling the Therapeutic Potential of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole: A Technical Guide to Target Identification and Validation
Introduction: The Promise of Pyrazole-Pyrrolidine Scaffolds in Modern Drug Discovery
The confluence of pyrazole and pyrrolidine moieties in a single molecular entity, such as 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, presents a compelling starting point for therapeutic innovation. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featured in a diverse array of approved drugs.[1][2][3] Its structural versatility allows it to serve as a bioisostere for other aromatic systems, often enhancing physicochemical properties like solubility and lipophilicity.[3] Notable examples include the anti-inflammatory drug celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2), and sildenafil, a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[3][4] The broad spectrum of biological activities associated with pyrazole derivatives encompasses anti-inflammatory, anticancer, antimicrobial, antifungal, and neuroprotective effects.[1][2][5][6][7][8][9]
Complementing the pyrazole core, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a prevalent scaffold in numerous bioactive natural products and synthetic drugs. Its three-dimensional structure and the basicity of the nitrogen atom allow for crucial interactions with biological targets. The combination of these two privileged scaffolds in this compound suggests a high potential for novel pharmacological activity. This guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of this promising compound.
Hypothesized Therapeutic Targets: An Evidence-Based Approach
Given the broad bioactivity of pyrazole derivatives, a logical starting point for target identification is to explore established target classes for this scaffold. The following represent high-priority, plausible targets for this compound.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The anti-inflammatory properties of many pyrazole derivatives are attributed to their inhibition of COX-1 and COX-2, key enzymes in the prostaglandin synthesis pathway.[4] Additionally, some pyrazole compounds exhibit inhibitory activity against lipoxygenases (LOX), which are involved in the production of leukotrienes, another class of inflammatory mediators.[4]
Rationale for Investigation: The structural similarity of the pyrazole core to known COX inhibitors warrants a thorough investigation of this compound as a potential modulator of these enzymes.
Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Several pyrazole-containing compounds have been developed as potent kinase inhibitors. For instance, derivatives of 1H-pyrazole-3-carboxamide have shown inhibitory activity against fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are targets in acute myeloid leukemia.[10] Furthermore, pyrazole derivatives have been explored as inhibitors of the REarranged during Transfection (RET) kinase, a target in certain types of cancer.[11]
Rationale for Investigation: The pyrazole scaffold can effectively occupy the ATP-binding pocket of many kinases. The specific substitution pattern of this compound may confer selectivity towards a particular kinase or family of kinases.
Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). As exemplified by sildenafil, pyrazole-based compounds can be potent PDE inhibitors.
Rationale for Investigation: The structural features of this compound could allow it to fit into the active site of various PDE isoforms, potentially modulating signaling pathways involved in a range of physiological processes.
Monoamine Oxidase (MAO)
Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Some pyrazole derivatives have been identified as inhibitors of MAO-A and MAO-B, suggesting potential applications in neurological and psychiatric disorders.[6]
Rationale for Investigation: The nitrogen-containing heterocyclic structure of the compound could facilitate interactions with the active site of MAO enzymes.
Experimental Workflow for Target Identification and Validation
A systematic and multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound.
Caption: A comprehensive workflow for the identification and validation of therapeutic targets.
Part 1: Initial Target Identification
1.1. Affinity Chromatography-Mass Spectrometry
This unbiased approach aims to identify proteins that directly bind to the compound of interest.
Protocol:
-
Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads). A control resin without the immobilized compound is also prepared.
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets, or an immune cell line for inflammatory targets).
-
Affinity Pull-Down: Incubate the cell lysate with both the compound-immobilized resin and the control resin.
-
Washing: Wash the resins extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the compound-immobilized resin.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the compound and control resins to identify specific binders.
1.2. High-Content Phenotypic Screening
This method involves screening the compound across a panel of cell lines and observing its effects on various cellular phenotypes using automated microscopy and image analysis.
Protocol:
-
Cell Plating: Plate a diverse panel of cell lines in multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Staining: After a defined incubation period, fix the cells and stain them with fluorescent dyes to visualize various cellular components and processes (e.g., nuclear morphology, cytoskeletal organization, mitochondrial membrane potential).
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze the images to quantify changes in cellular phenotypes.
-
Hypothesis Generation: Correlate the observed phenotypic changes with known biological pathways to generate hypotheses about the compound's mechanism of action and potential targets.
1.3. In Silico Target Prediction and Molecular Docking
Computational methods can predict potential protein targets based on the chemical structure of the compound.
Protocol:
-
Pharmacophore Modeling: Use the structure of this compound to generate a 3D pharmacophore model.
-
Database Screening: Screen this model against databases of protein structures to identify proteins with complementary binding sites.
-
Molecular Docking: Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of the compound to the top-ranked potential targets.
Part 2: Rigorous Target Validation
The putative targets identified in Part 1 must be validated through a series of orthogonal assays.
2.1. Direct Binding Assays
These assays confirm a direct physical interaction between the compound and the purified target protein.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding interaction.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine thermodynamic parameters.
-
Thermal Shift Assay (TSA): Detects the stabilization of a protein upon ligand binding by measuring changes in its melting temperature.
2.2. Enzymatic and Functional Assays
These assays determine whether the binding of the compound to the target protein results in a functional consequence (inhibition or activation).
Protocol (Example for a Kinase Target):
-
Assay Setup: In a multi-well plate, combine the purified kinase, a specific substrate, and ATP.
-
Compound Titration: Add varying concentrations of this compound.
-
Reaction and Detection: Allow the kinase reaction to proceed and then measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 Determination: Plot the enzyme activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
2.3. Cellular Target Engagement Assays
These assays confirm that the compound interacts with its target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein in intact cells upon compound binding.
Part 3: Elucidation of Downstream Signaling and In Vivo Efficacy
3.1. Downstream Signaling Pathway Analysis
Once a target is validated, it is crucial to understand the downstream consequences of its modulation.
Caption: A representative signaling pathway modulated by the compound.
Protocol:
-
Cell Treatment: Treat relevant cell lines with the compound.
-
Lysate Preparation and Western Blotting: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status or expression levels of key proteins in the pathway downstream of the validated target.
-
Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-seq) to assess changes in the expression of target-related genes.
3.2. In Vivo Disease Models
The final step is to evaluate the therapeutic efficacy of the compound in relevant animal models of disease.
Protocol:
-
Model Selection: Choose an appropriate animal model that recapitulates the human disease for which the validated target is relevant.
-
Dosing and Administration: Determine the optimal dose and route of administration for the compound.
-
Efficacy Assessment: Monitor disease progression and assess the therapeutic effect of the compound using relevant endpoints (e.g., tumor size in a cancer model, inflammation score in an arthritis model).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Analyze the absorption, distribution, metabolism, and excretion (ADME) of the compound and correlate its concentration in the body with its effect on the target.
Quantitative Data Summary
| Assay Type | Parameter Measured | Example Value | Significance |
| Direct Binding (SPR) | Dissociation Constant (KD) | 50 nM | High-affinity binding to the target |
| Enzymatic Assay | Half-maximal Inhibitory Concentration (IC50) | 100 nM | Potent inhibition of target activity |
| Cellular Assay | Half-maximal Effective Concentration (EC50) | 200 nM | Efficacy in a cellular context |
| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | 60% at 10 mg/kg | Significant anti-tumor activity |
Conclusion
This compound represents a promising chemical scaffold with the potential to yield novel therapeutics. The systematic approach outlined in this guide, from unbiased target identification to rigorous validation and in vivo efficacy studies, provides a robust framework for elucidating its mechanism of action and unlocking its full therapeutic potential. By combining cutting-edge experimental techniques with sound scientific reasoning, researchers can effectively navigate the complex process of drug discovery and development, ultimately translating a promising molecule into a life-changing medicine.
References
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar. Retrieved January 19, 2026, from [4]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882.[5]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules, 21(12), 1648.[1]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.[2]
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Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy and Bioallied Sciences, 4(1), 2.[6]
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PYRAZOLES AS THERAPEUTICS AGENTS: A REVIEW. (n.d.). European Journal of Pharmaceutical and Medical Research. Retrieved January 19, 2026, from [Link][7]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1167-1191.[3]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.[10]
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1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). European Journal of Medicinal Chemistry, 244, 114862.[11]
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Synthesis, biological activity of new pyrazoline derivative. (2020). The Pharma Innovation Journal, 9(6), 34-37.[8]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4247.[9]
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A Technical Guide to Homology Modeling of Novel Kinase Targets for 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Abstract
The absence of experimentally determined three-dimensional (3D) structures for novel or less-studied proteins is a significant bottleneck in structure-based drug design. Homology modeling, or comparative modeling, offers a powerful computational approach to generate reliable 3D models of a target protein by leveraging its sequence similarity to experimentally resolved homologous structures.[1][2][3] This guide provides an in-depth, field-proven methodology for building and validating a high-quality homology model of a hypothetical human kinase, a plausible target for the small molecule scaffold 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. We will navigate the critical steps of the modeling pipeline, from target analysis and template selection to model refinement and rigorous validation, culminating in a model suitable for subsequent drug discovery applications such as molecular docking.
Introduction: The Rationale for Modeling
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of various protein classes, particularly kinases.[4][5] Compounds like this compound represent promising starting points for novel therapeutics. However, to advance from a hit compound to a lead candidate, an understanding of its molecular interactions with its protein target is paramount. When an experimental structure of the target protein is unavailable, homology modeling becomes the method of choice for obtaining the necessary 3D structural information.[1]
The fundamental principle of homology modeling is that proteins with similar sequences adopt similar 3D structures.[6][7] If a protein sequence (the "target") shares a detectable level of similarity with a protein of known structure (the "template"), the template's structure can be used as a blueprint to build a model of the target.[7][8] This guide will use a hypothetical human protein kinase as the target, a common focus for pyrazole-based inhibitors, to illustrate a robust and self-validating modeling workflow.
The Homology Modeling Workflow: A Conceptual Overview
The process of generating a reliable homology model is a multi-step procedure that demands careful execution and critical evaluation at each stage.[1][9][10] Each step builds upon the last, and errors introduced early can compromise the quality of the final model. The workflow is an iterative process of building and validating until a satisfactory model is achieved.[9]
Caption: A comprehensive workflow for homology modeling.
Detailed Protocol: Building the Kinase Model
This section outlines the step-by-step methodology for modeling our hypothetical human kinase.
Step 1: Target Identification and Sequence Acquisition
The first step is to obtain the correct amino acid sequence of the protein of interest. The UniProt Knowledgebase is the gold-standard resource for this purpose.
Protocol:
-
Search for the target protein (e.g., "Human Serine/Threonine Kinase X").
-
Select the reviewed (Swiss-Prot) entry, identifiable by a gold star, to ensure high-quality annotation.
-
Download the canonical sequence in FASTA format. This sequence will be the input for the subsequent steps.[11][12]
Causality: Using a reviewed UniProt entry is critical because it represents the most stable and well-documented version of the protein sequence, minimizing errors from splice variants or polymorphisms that could affect the model.
Step 2: Template Search and Selection
Identifying a suitable template structure is the most crucial step in homology modeling.[7] The quality of the template directly dictates the maximum possible accuracy of the final model. The search is performed by comparing the target sequence against a database of all experimentally determined structures, the Protein Data Bank (PDB).
Protocol:
-
Use a sequence similarity search tool like NCBI BLASTp (protein-protein BLAST).[6][7]
-
Access the BLAST web server ([Link]).
-
Paste the target's FASTA sequence into the query box.
-
Select the "Protein Data Bank (pdb)" as the search database.
-
Execute the search and analyze the results based on the criteria below.
Criteria for Template Selection:
-
Sequence Identity: This is the most important metric. A higher identity leads to a more accurate model. Aim for >50% for a high-quality model, although useful models can be built with >30% identity.[13] Structures with less than 20% identity are generally not suitable templates.[7]
-
Query Coverage: The template should cover as much of the target sequence as possible, especially the domain of interest (e.g., the kinase domain).
-
Resolution: For X-ray crystal structures, a lower resolution value (e.g., < 2.5 Å) indicates a more precisely determined structure.
-
Ligand State: If the goal is to dock an inhibitor, selecting a template structure that is co-crystallized with a similar ligand can be highly advantageous.[14] This ensures the active site conformation is relevant for inhibitor binding.
Step 3: Target-Template Sequence Alignment
The alignment maps the residues of the target sequence onto the residues of the template structure.[7][8] Errors in the alignment will directly cause errors in the 3D model. While BLAST provides an initial alignment, it must be inspected and potentially refined, especially in regions of low sequence identity.
Protocol:
-
Obtain the FASTA sequences for both the target and the selected template.
-
Use a multiple sequence alignment tool like ClustalW or T-Coffee to generate a pairwise alignment.[6][15]
-
Crucial Check: Manually inspect the alignment for misaligned secondary structure elements or gaps placed within conserved motifs (e.g., the DFG motif in kinases). Gaps should preferentially be located in loop regions.[13]
-
Save the final, refined alignment in a format required by the modeling software (e.g., PIR or ALN format).
Caption: Relationship between Target, Template, and Model.
Step 4: Model Building
With a template and a refined alignment, a 3D model can be generated. Software like MODELLER or automated servers like SWISS-MODEL are commonly used.[1][16][17]
-
SWISS-MODEL: A user-friendly, automated web server ideal for straightforward modeling tasks. It performs template selection, alignment, and model building automatically.[9][18]
-
MODELLER: A powerful, script-based program that offers greater flexibility and control.[16][19][20] It is particularly useful for complex cases involving multiple templates or custom restraints.
Protocol (using MODELLER):
-
Prepare input files: the target-template alignment file (.ali) and the template PDB file (.pdb).[21]
-
Write a Python script that instructs MODELLER to:
-
Read the alignment and template coordinates.
-
Build the 3D coordinates for the target by satisfying spatial restraints derived from the template.[16]
-
Generate one or more candidate models.
-
-
Execute the script. MODELLER will output PDB files containing the predicted 3D structures of the target protein.
Step 5: Loop and Side-Chain Refinement
Regions where the target and template sequences have insertions or deletions ("indels") result in gaps in the alignment.[8] These regions often correspond to surface loops, which are the most variable parts of a protein structure.[2] The conformation of these loops must be modeled de novo, as there is no corresponding structure in the template.[15][22]
Protocol:
-
Identify loops that were poorly modeled (often those with unfavorable geometry or steric clashes).
-
Use specialized loop modeling software (e.g., ModLoop, Rosetta) or the loop refinement protocols within MODELLER to generate and score a diverse set of loop conformations.[15][22]
-
Select the loop conformation with the best score (e.g., lowest DOPE score in MODELLER) and integrate it into the model.
Self-Validation: A System of Checks and Balances
A generated model is merely a hypothesis. Its reliability must be rigorously assessed before it can be used for further studies.[1][23] A robust validation process employs multiple, orthogonal checks on both the stereochemical quality and the overall fold correctness.
| Validation Method | Purpose | Interpretation of a Good Model |
| Ramachandran Plot | Assesses the stereochemical quality of the protein backbone by plotting the phi (φ) and psi (ψ) dihedral angles.[24] | >90% of residues should be in the "most favored" regions. No residues should be in "disallowed" regions.[25][26] |
| ERRAT | Evaluates the statistics of non-bonded interactions between different atom types.[26] | An overall quality factor >50 is generally acceptable; >90 is indicative of a high-quality model.[26] |
| Verify3D | Determines the compatibility of the 3D model with its own amino acid sequence.[23] | At least 80% of the amino acids should have a 3D-1D score ≥ 0.2.[26] |
| ProSA-web Z-score | Indicates the overall model quality by comparing it to scores of experimentally determined structures.[27] | The Z-score should be within the range typically found for native proteins of a similar size. |
Protocol for Validation:
-
Submit the final PDB model file to an online structural analysis server, such as the SAVES server ([Link]), which integrates Ramachandran plots (via PROCHECK), ERRAT, and Verify3D.[25]
-
Submit the model to the ProSA-web server ([Link]) to obtain a Z-score and an energy plot.
-
Analyze the results based on the criteria in the table above. If the model fails multiple checks, it may be necessary to return to Step 2 (Template Selection) or Step 3 (Alignment) to refine the inputs.[28]
Conclusion and Application
Following this comprehensive workflow, we have produced a homology model of our target kinase that is not only structurally plausible but has been validated through a system of rigorous quality checks. This model serves as a powerful tool for the next stages of drug discovery. It can be used to:
-
Perform molecular docking with this compound to predict its binding mode.
-
Analyze key interactions between the compound and active site residues, guiding the design of more potent and selective derivatives.
-
Generate hypotheses for site-directed mutagenesis experiments to confirm the predicted binding mode.
Homology modeling, when executed with scientific rigor and an understanding of its underlying principles, provides an invaluable, cost-effective alternative for generating the structural insights needed to accelerate modern drug development programs.[1]
References
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Title: Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives Source: PMC - NIH URL: [Link]
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Title: Homology Modeling Tutorial Source: GitHub Pages URL: [Link]
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Title: Homology Modeling- Definition, Steps, Diagram, Uses Source: Microbe Notes URL: [Link]
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Title: Homology modeling Source: MassBio URL: [Link]
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Title: Homology Modeling Tutorial- PART 1 Source: YouTube URL: [Link]
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Title: The 8 Basic Steps of Homology Modeling To Boost Your Science Source: Bitesize Bio URL: [Link]
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Title: Homology Modelling | Dr. M Thirumurthy | Genetic Engineering | SRM Source: YouTube URL: [Link]
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Title: Evaluation of Homology Modeling Using Discovery Studio Source: CD ComputaBio URL: [Link]
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Title: SWISS-MODEL: an automated protein homology-modeling server Source: Oxford Academic URL: [Link]
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Title: Practical Guide to Homology Modeling Source: Proteopedia, life in 3D URL: [Link]
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Title: Step-by-Step Homology Modeling with SWISS-MODEL: From Template to 3D Structure Source: Sarthaks Biotechnology URL: [Link]
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Title: Homology modeling - Wikipedia Source: Wikipedia URL: [Link]
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Title: SWISS-MODEL Interactive Workspace Source: SWISS-MODEL URL: [Link]
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Title: About MODELLER Source: Andrej Sali URL: [Link]
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Title: Validation of homology model of PFL: (A) Ramachandran plot (B) ProSA... Source: ResearchGate URL: [Link]
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Title: Selecting templates Source: Salilab.org URL: [Link]
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Title: The Ramachandran plot and protein structure validation Source: ResearchGate URL: [Link]
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Title: Loop Modeling Source: Rosetta URL: [Link]
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Title: MODELLER · bio.tools Source: bio.tools URL: [Link]
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Title: Help - SWISS-MODEL Source: SWISS-MODEL URL: [Link]
-
Title: 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors... Source: PubMed URL: [Link]
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Title: Homology-based loop modeling yields more complete crystallographic protein structures Source: PMC - NIH URL: [Link]
-
Title: Homology modeling and virtual screening approaches to identify potent inhibitors of VEB-1 β-lactamase Source: PubMed Central URL: [Link]
-
Title: SWISS-MODEL Workspace Source: bio.tools URL: [Link]
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Title: SWISS-MODEL Source: SWISS-MODEL URL: [Link]
-
Title: Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis Source: PubMed Central URL: [Link]
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Title: Homology modeling using Modeller - Tutorial for beginners (Part 1) Source: YouTube URL: [Link]
-
Title: The protein model validation using a web-based server. A live session... Source: YouTube URL: [Link]
-
Title: EasyModeller: A graphical interface to MODELLER Source: PMC - PubMed Central URL: [Link]
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Title: How to Validate a Homology model ? Source: YouTube URL: [Link]
-
Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor... Source: PubMed URL: [Link]
-
Title: Homology Modelling with MODELLER Source: Bio-IT EMBL URL: [Link]
-
Title: Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][15]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor... Source: PubMed URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[4] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, anticancer, antidepressant, and antiviral agents.[2][3][5]
This document provides a comprehensive guide for the initial cell-based characterization of a novel pyrazole-containing compound, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole . As the specific biological target of this compound may be uncharacterized, these protocols are designed as a robust framework for researchers and drug development professionals to determine its cellular activity, potency, and potential mechanism of action. We will proceed under the hypothesis that the compound is a small molecule inhibitor, a common modality for this chemical class, potentially targeting a protein kinase cascade.[6][7]
Section 1: Compound Management and Stock Solution Preparation
Proper handling of a new small molecule is critical to ensure experimental reproducibility.[8] Factors such as solvent choice, storage conditions, and dilution strategy can significantly impact the compound's stability and activity.[8]
Core Principles of Small Molecule Handling
-
Solubility First: The choice of solvent is paramount. Dimethyl sulfoxide (DMSO) is a common solvent for initial studies due to its ability to dissolve a wide range of organic molecules.[9] However, it is crucial to confirm solubility and note that high concentrations of DMSO can be toxic to cells; the final concentration in cell culture media should typically be kept below 0.5%.[9][10]
-
Stability and Storage: Upon receipt, store the powdered compound under the conditions specified by the supplier, often at -20°C in a desiccated environment. Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation or solvent evaporation.[9] Store stock solutions at -20°C or -80°C.[10]
-
Documentation: Meticulously label all solutions with the compound name, concentration, solvent, and preparation date.[8]
Protocol for Preparing a 10 mM Primary Stock Solution
-
Pre-Weighing Preparation: Before opening, centrifuge the vial to ensure all powder is collected at the bottom.[9]
-
Solvent Selection: Assume DMSO as the initial solvent.
-
Calculation:
-
Let's assume a molecular weight (MW) of 165.22 g/mol for this compound (C₉H₁₅N₃).
-
To make a 10 mM (0.01 mol/L) solution, calculate the mass required for a specific volume. For 1 mL (0.001 L) of stock:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.01 mol/L × 0.001 L × 165.22 g/mol = 0.00165 g = 1.65 mg
-
-
-
Dissolution:
-
Carefully weigh 1.65 mg of the compound. For amounts this small, it is often practical to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 6.05 mL) to improve accuracy.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate gently until the compound is fully dissolved.[11]
-
-
Sterilization & Storage:
-
Filter the stock solution through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter into a sterile, light-protected container.[12][13]
-
Aliquot into sterile microcentrifuge tubes (e.g., 20-50 µL per tube).
-
Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[10]
-
Section 2: Primary Assay — Cellular Viability and Potency (IC₅₀ Determination)
The first step in characterizing a novel compound is to determine its effect on cell viability and its potency, typically represented by the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce a biological response by 50%. We will describe two robust methods: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay.
Rationale for Method Selection
-
MTT Assay: This assay measures the metabolic activity of cells.[13] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[12][14] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance.[13][15] It is a cost-effective and widely used method.[14]
-
CellTiter-Glo® Luminescent Assay: This is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[16][17][18] The reagent lyses the cells and generates a "glow-type" luminescent signal produced by a proprietary, thermostable luciferase.[19][20] The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[16] This assay is known for its high sensitivity, broad linear range, and suitability for high-throughput screening.[18]
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of a test compound.
Step-by-Step Protocol: CellTiter-Glo® Assay
This protocol is adapted from manufacturer's guidelines and is suitable for adherent cells in a 96-well format.[16][21][22]
-
Cell Seeding (Day 1):
-
Culture a chosen cell line (e.g., A549, HCT-116) to ~80-90% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well solid white plate (for luminescence). Include wells for "cells + vehicle" (100% viability control) and "media only" (background control).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment (Day 2):
-
Prepare a 2X working stock of the compound dilutions. For an 8-point dose-response curve, perform serial dilutions in complete culture medium. Start with a high concentration (e.g., 200 µM) and dilute serially (e.g., 1:3 or 1:4).
-
Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Carefully remove the old media from the cells and add 100 µL of the appropriate 2X compound dilution or 2X vehicle control to each well. This brings the final volume to 100 µL and the compound/vehicle to a 1X concentration.
-
Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Readout (Day 5):
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[21][22]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[17]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]
-
Record luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Normalization:
-
Subtract the average background luminescence (media only wells) from all other readings.
-
Normalize the data to the vehicle control. Set the average luminescence of the vehicle-treated wells as 100% viability.
-
Calculate the percent viability for each compound concentration: (% Viability) = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100.
-
-
IC₅₀ Calculation:
-
Plot the normalized percent viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to fit the curve and calculate the IC₅₀ value.
-
-
Data Table: Summarize the results in a clear table.
| Concentration (µM) | Log Concentration | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average % Viability | Std. Deviation |
| 100 | 2.00 | 5.2 | 6.1 | 5.5 | 5.6 | 0.45 |
| 25 | 1.40 | 15.8 | 14.9 | 16.3 | 15.7 | 0.71 |
| 6.25 | 0.80 | 48.9 | 51.2 | 50.5 | 50.2 | 1.18 |
| 1.56 | 0.19 | 85.1 | 83.7 | 86.0 | 84.9 | 1.16 |
| 0.39 | -0.41 | 95.4 | 96.8 | 94.9 | 95.7 | 0.98 |
| 0.10 | -1.00 | 98.7 | 99.1 | 98.2 | 98.7 | 0.45 |
| 0.00 (Vehicle) | N/A | 100.0 | 100.0 | 100.0 | 100.0 | 0.00 |
Section 3: Secondary Assay — Mechanistic Investigation
Once the IC₅₀ is established, the next step is to investigate the compound's mechanism of action. If the compound is hypothesized to be a kinase inhibitor, a Western blot to probe the phosphorylation status of a downstream target is a gold-standard method for demonstrating target engagement in a cellular context.[23][24] Alternatively, if the compound induces cell death, an apoptosis assay can elucidate the pathway.
Hypothetical Signaling Pathway
Let's assume this compound inhibits a hypothetical "Kinase A," which in turn phosphorylates "Protein B."
Caption: Inhibition of Kinase A blocks phosphorylation of Protein B.
Protocol: Western Blot for Target Engagement
This protocol is a generalized procedure for analyzing protein phosphorylation levels.[25][26][27]
-
Cell Treatment and Lysis:
-
Seed cells (e.g., in 6-well plates) to reach 70-80% confluency.[24]
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀) for a shorter duration (e.g., 2-6 hours). Include a vehicle control.
-
After treatment, wash cells once with ice-cold PBS.[27]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.[27]
-
Sonicate briefly to shear DNA and reduce viscosity.[27]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26][27]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-Protein B) overnight at 4°C with gentle agitation.[26]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[27]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Stripping and Reprobing:
-
To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-Protein B) and/or a housekeeping protein like GAPDH or β-actin.
-
Alternative Secondary Assay: Apoptosis Detection
If the compound is highly cytotoxic, determining whether it induces apoptosis is a key mechanistic insight. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspases 3 and 7, key effectors of apoptosis.[19][20][28]
The protocol follows a simple "add-mix-measure" format similar to CellTiter-Glo®.[19] Cells are treated with the compound, the Caspase-Glo® 3/7 reagent is added, and after a brief incubation, the resulting luminescence is measured, which is proportional to caspase activity.[19][20][29]
References
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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CellTiter-Glo Assay - Oslo - OUH - Protocols. Oslo University Hospital. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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SMALL MOLECULES. Captivate Bio. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
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How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]
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A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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General Protocol for Western Blotting. Bio-Rad. [Link]
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Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Culture techniques for drug discovery and therapeutics. News-Medical. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. [Link]
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Application Note: A Practical Guide to Screening 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole as a Novel Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, they have become one of the most important families of drug targets. The pyrazole ring is recognized as a pharmacologically "privileged" scaffold, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This application note presents a comprehensive framework for the evaluation of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, a novel small molecule containing the pyrazole scaffold, as a potential kinase inhibitor. We provide a structured, phase-by-phase guide with detailed protocols, from initial broad-panel screening to determine kinase targets, through secondary assays for potency and mechanism of action, and finally to cell-based assays for confirming physiological efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities for kinase-targeted drug discovery.
Introduction: The Rationale for Screening
The human kinome comprises over 500 protein kinases, which act as key nodes in signaling pathways controlling cell growth, differentiation, and metabolism. The high structural similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. However, scaffolds like pyrazole have proven exceptionally effective in generating potent and selective inhibitors by engaging in key hydrogen bond interactions within the kinase hinge region.[3] Numerous pyrazole derivatives have demonstrated potent inhibition of various kinases, including RET, c-Met, FLT3, and CDKs.[4][5][6]
The compound this compound combines the established pyrazole core with a pyrrolidine moiety, a feature present in other kinase inhibitors that can enhance solubility and provide vectors for additional interactions. Given this structural rationale, a systematic screening approach is warranted to identify its potential kinase targets and characterize its inhibitory activity.
Compound Handling and Preparation
Proper handling and preparation of the test compound are foundational to generating reliable and reproducible data.
2.1 Compound Characteristics
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1211542-11-8 | [7] |
| Molecular Formula | C₈H₁₃N₃ | [7] |
| Molecular Weight | 151.21 g/mol | [7] |
| Appearance | Varies (refer to supplier data) | - |
| Purity | ≥95% recommended | - |
2.2 Preparation of Stock Solutions
-
Primary Stock: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
Solubility Check: Ensure the compound dissolves completely. Gentle warming or vortexing may be applied. If solubility is an issue, adjust the stock concentration accordingly.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
2.3 Safety Precautions While a specific Safety Data Sheet (SDS) for this exact compound may not be widely available, related pyrazole and pyrrolidine compounds carry potential hazards. Always handle the compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[11][12] Can cause skin and serious eye irritation.[8][10][12]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If swallowed, wash out mouth with water provided the person is conscious.[10]
The Kinase Inhibitor Screening Funnel: A Phased Approach
A tiered or funnel-based approach is the most efficient method for characterizing a new compound. This strategy uses broad, high-throughput assays initially to identify potential "hits" and progressively employs more complex, lower-throughput assays to validate them and elucidate their mechanism.
Caption: The Kinase Inhibitor Screening Funnel.
Phase 1: Primary Screening for Target Identification
Causality: The first step is to discover which kinase(s), if any, are inhibited by the compound. A broad kinase panel screen provides a bird's-eye view of the compound's activity and initial selectivity profile. An assay that measures the conversion of ATP to ADP, like the ADP-Glo™ Kinase Assay, is a universal and robust method applicable to virtually any kinase.[13]
Protocol 1: Broad Kinase Profiling using ADP-Glo™ Assay
This protocol is adapted from the principles of the ADP-Glo™ assay.[14]
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and the compound dilution series. The test compound is typically screened at a single high concentration (e.g., 10 µM).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.
-
Add 0.5 µL of the test compound (or DMSO as a vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[15]
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase.
-
Incubate for 60 minutes at 30°C.[14]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
Phase 2: Hit Validation and Potency Determination
Causality: Hits identified in the primary screen must be validated. This involves re-testing to confirm the activity and then determining the potency (IC₅₀) through a dose-response experiment. Crucially, using an orthogonal assay—one with a different detection technology—is essential to rule out that the initial result was an artifact of the primary assay format (e.g., compound interfering with the luciferase enzyme in the ADP-Glo™ assay). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal method.[16]
Caption: Principle of a TR-FRET Kinase Assay.
Protocol 2: IC₅₀ Determination using a TR-FRET Assay
This protocol is based on the LanthaScreen™ TR-FRET platform.[16]
-
Reagent Preparation: Prepare a serial dilution of the inhibitor. A typical 10-point, 3-fold dilution series starting from 50 µM is a good starting point.
-
Kinase Reaction:
-
In a 384-well plate, add kinase, fluorescein-labeled substrate, and your serially diluted compound.
-
Initiate the reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.[17]
-
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (Acceptor/Donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to achieve 50% of the maximal inhibition.[18]
-
Phase 3: Mechanism of Action (MoA) Studies
Causality: After confirming a compound's potency, it is critical to understand how it inhibits the enzyme. Most kinase inhibitors work by competing with ATP for binding in the active site. This can be determined by measuring the inhibitor's IC₅₀ at different ATP concentrations. If the compound is ATP-competitive, its apparent potency will decrease as the concentration of ATP increases.[19]
Protocol 3: ATP Competition Assay
-
Experimental Setup: Set up multiple IC₅₀ determination experiments (as in Protocol 2) in parallel. Each experiment should use a different, fixed concentration of ATP.
-
ATP Concentrations: A standard approach is to run the assay at an ATP concentration equal to the Kₘ of the kinase and at a much higher concentration (e.g., 10x or 100x Kₘ).
-
Data Analysis:
-
Calculate the IC₅₀ value for each ATP concentration.
-
Interpretation:
-
Significant shift in IC₅₀ to a higher value with increasing ATP concentration indicates an ATP-competitive mechanism.
-
No significant change in IC₅₀ suggests a non-ATP-competitive or uncompetitive mechanism.
-
-
Phase 4: Cell-Based Assays
Causality: A compound that is potent in a biochemical assay with purified enzymes may not work in a living cell. It might be unable to cross the cell membrane, be rapidly metabolized, or be pumped out by efflux pumps. Therefore, it is essential to confirm that the compound can engage its target inside a cell and elicit a biological response.
Protocol 4: Cellular Anti-Proliferation Assay
Rationale: If the identified kinase target is known to be a driver of cell growth in a particular cancer cell line, then inhibiting it should slow or stop the proliferation of those cells.
-
Cell Plating: Seed a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a known inhibitor of the target kinase as a positive control.
-
Viability Measurement: After the incubation period, measure cell viability using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition). A potent GI₅₀ value that correlates with the biochemical IC₅₀ provides strong evidence of on-target cellular activity.
Summary of Expected Data
A successful screening campaign for this compound would generate a comprehensive dataset that can be summarized for decision-making.
| Parameter | Assay | Purpose | Example Result |
| % Inhibition @ 10 µM | Broad Kinase Panel (ADP-Glo™) | Target Identification & Selectivity | Kinase X: 95%, Kinase Y: 88% |
| Biochemical IC₅₀ | TR-FRET Assay | Potency Determination | Kinase X: 50 nM |
| Orthogonal IC₅₀ | Fluorescence Polarization Assay | Hit Confirmation | Kinase X: 65 nM |
| Mechanism of Action | ATP Competition Assay | Elucidate MoA | ATP-Competitive |
| Cellular GI₅₀ | Anti-Proliferation Assay | Cellular Efficacy | Cancer Cell Line Z: 200 nM |
Conclusion
This application note provides a robust, logical, and experimentally sound framework for the comprehensive evaluation of this compound as a novel kinase inhibitor. By following this phased approach, researchers can efficiently identify kinase targets, validate hits using orthogonal methods, determine potency and mechanism of action, and confirm activity in a relevant cellular context. This systematic process ensures data integrity and provides the critical information needed to advance promising compounds into the next stage of the drug discovery pipeline.
References
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PubMed. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors.... [Link]
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ResearchGate. Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[8][11]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor.... [Link]
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MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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BMG LABTECH. Kinase assays. [Link]
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NIH National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor.... [Link]
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NIH National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Application Notes & Protocols: A Framework for Assessing the Neuroprotective Effects of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing unmet medical need. A key pathological hallmark of these conditions is the progressive loss of neuronal structure and function. The development of novel neuroprotective agents that can slow or halt this degenerative process is a primary goal of modern neuroscience research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a strategic protocol to assess the potential neuroprotective effects of a novel synthetic compound, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. While the biological activities of pyrazole derivatives are diverse, including anti-inflammatory and antimicrobial effects, this protocol is specifically tailored to elucidate its neuroprotective potential.[1][2][3] The experimental workflow is designed to be a self-validating system, progressing from initial in vitro characterization to more complex in vivo validation, ensuring scientific rigor and translational relevance.
PART 1: In Vitro Assessment of Neuroprotective Efficacy
The initial phase of screening focuses on characterizing the compound's activity in well-established in vitro models of neuronal distress. This approach allows for a cost-effective and high-throughput evaluation of the compound's fundamental neuroprotective capabilities.[4][5] Human-induced pluripotent stem cell (iPSC)-derived neuronal and glial systems are increasingly being used to create translationally relevant in vitro models of neurodegeneration.[6]
Foundational Cell Viability and Cytotoxicity Assessment
Rationale: The first critical step is to determine the compound's intrinsic toxicity profile in neuronal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] This allows for the identification of a non-toxic concentration range of this compound for subsequent neuroprotection assays.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Assessing Protection Against Oxidative Stress
Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to neuronal damage in many neurodegenerative diseases.[11] Evaluating the ability of this compound to protect against oxidative insults is therefore a critical step.
Protocol: H2O2-Induced Oxidative Stress Model
-
Cell Seeding and Pre-treatment: Seed neuronal cells in a 96-well plate as described above. Pre-treat the cells with non-toxic concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Introduce an oxidative challenge by adding a predetermined concentration of hydrogen peroxide (H2O2) to the culture medium for 24 hours.
-
Cell Viability Assessment: Following the oxidative challenge, assess cell viability using the MTT assay as detailed previously. An increase in cell viability in the compound-treated groups compared to the H2O2-only treated group indicates a protective effect.
-
Measurement of Intracellular ROS: To directly quantify the antioxidant effect, use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[12]
-
After treatment, incubate cells with DCFH-DA.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels. A reduction in fluorescence in compound-treated cells suggests antioxidant activity.
-
Evaluation of Anti-Apoptotic Properties
Rationale: Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Caspase-3 is a key executioner caspase in the apoptotic cascade.[13] Assessing the ability of this compound to inhibit caspase-3 activity provides direct evidence of its anti-apoptotic potential.
Protocol: Caspase-3 Activity Assay
-
Induction of Apoptosis: Induce apoptosis in neuronal cells using a known pro-apoptotic stimulus (e.g., staurosporine or the neurotoxin 6-hydroxydopamine (6-OHDA)). Co-treat with non-toxic concentrations of this compound.
-
Cell Lysis: After the treatment period, lyse the cells to release their intracellular contents.
-
Caspase-3 Activity Measurement: Use a commercially available caspase-3 activity assay kit. These kits typically provide a specific caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) that is cleaved by active caspase-3, producing a colorimetric or fluorescent signal.[14][15]
-
Data Analysis: Quantify the signal using a spectrophotometer, fluorometer, or luminometer. A decrease in the signal in compound-treated cells indicates inhibition of caspase-3 activity and an anti-apoptotic effect.
Investigating Anti-Neuroinflammatory Effects
Rationale: Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegeneration.[18][19] The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) can exacerbate neuronal damage.[19] Assessing the compound's ability to modulate these inflammatory responses is crucial.
Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia
-
Cell Culture: Use a microglial cell line (e.g., BV-2) or primary microglia.
-
Treatment: Pre-treat the microglial cells with non-toxic concentrations of this compound.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA). A reduction in cytokine levels in the compound-treated groups suggests an anti-inflammatory effect.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS) activity.
Visualization of In Vitro Assessment Workflow
Caption: In Vitro Neuroprotection Assessment Workflow.
PART 2: In Vivo Validation of Neuroprotective Effects
Following promising in vitro results, the next logical step is to evaluate the neuroprotective efficacy of this compound in a relevant animal model of neurodegeneration. This phase is critical for assessing the compound's bioavailability, blood-brain barrier penetration, and overall therapeutic potential in a complex biological system.[20]
Selection of an Appropriate Animal Model
The choice of animal model is paramount and should align with the suspected mechanism of action of the compound and the targeted neurodegenerative disease. For instance:
-
Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) or MPTP-induced models are commonly used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[21][22]
-
Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are widely used to study amyloid pathology.
-
Stroke: The middle cerebral artery occlusion (MCAO) model is a standard for investigating ischemic brain injury.[23]
Experimental Design and Dosing Regimen
A robust experimental design is essential for obtaining meaningful and reproducible data.
-
Animal Groups: Include a sham-operated group, a vehicle-treated disease model group, and multiple dose groups for this compound.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's physicochemical properties.
-
Dosing Schedule: The timing and frequency of dosing (pre-treatment, co-treatment, or post-treatment) will depend on whether the goal is to assess prophylactic or therapeutic effects.
Behavioral Assessments
Behavioral tests are crucial for evaluating the functional outcomes of neuroprotection. The specific tests will depend on the chosen animal model.[24][25][26]
-
Motor Function:
-
Cognitive Function:
Post-Mortem Analysis
After the behavioral assessments, brain tissue is collected for histological and biochemical analyses to determine the extent of neuroprotection at the cellular and molecular levels.
-
Histological Staining:
-
Nissl Staining: To visualize neuronal morphology and quantify neuronal loss.
-
Immunohistochemistry/Immunofluorescence: To detect specific markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and apoptosis (e.g., cleaved caspase-3).
-
-
Biochemical Assays:
-
ELISA or Western Blot: To quantify levels of key proteins involved in neuroinflammation, apoptosis, and oxidative stress in brain homogenates.
-
Neurotransmitter Analysis: High-performance liquid chromatography (HPLC) can be used to measure neurotransmitter levels (e.g., dopamine and its metabolites in a Parkinson's disease model).
-
Visualization of In Vivo Validation Workflow
Caption: In Vivo Neuroprotection Validation Workflow.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example Data Summary for In Vitro Assays
| Assay | Endpoint | Vehicle Control | Toxin Control | Compound (Low Dose) + Toxin | Compound (High Dose) + Toxin |
| MTT Assay | % Cell Viability | 100 ± 5 | 50 ± 4 | 65 ± 5 | 80 ± 6** |
| ROS Assay | Relative Fluorescence | 100 ± 8 | 250 ± 20 | 180 ± 15 | 120 ± 10 |
| Caspase-3 Assay | Relative Activity | 100 ± 10 | 300 ± 25 | 220 ± 20* | 150 ± 15 |
| ELISA (TNF-α) | pg/mL | 50 ± 5 | 500 ± 40 | 350 ± 30* | 200 ± 25** |
*p < 0.05, **p < 0.01 compared to Toxin Control.
Table 2: Example Data Summary for In Vivo Behavioral Tests
| Behavioral Test | Parameter | Sham | Vehicle + Disease Model | Compound (Low Dose) + Disease Model | Compound (High Dose) + Disease Model |
| Rotarod | Latency to Fall (s) | 180 ± 15 | 60 ± 10 | 90 ± 12 | 120 ± 15** |
| Morris Water Maze | Escape Latency (s) | 20 ± 3 | 60 ± 8 | 45 ± 6 | 30 ± 5** |
| Open Field | Total Distance (m) | 30 ± 4 | 15 ± 3 | 20 ± 3 | 25 ± 4* |
*p < 0.05, **p < 0.01 compared to Vehicle + Disease Model.
Conclusion
This comprehensive protocol provides a systematic and robust framework for the initial assessment of the neuroprotective properties of the novel compound this compound. By progressing from targeted in vitro assays to a more holistic in vivo validation, researchers can confidently evaluate its therapeutic potential. The emphasis on understanding the underlying mechanisms of action, including antioxidant, anti-apoptotic, and anti-inflammatory effects, will provide a solid foundation for further preclinical and clinical development.
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Jones, C. (2022, April 8). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global. Retrieved from [Link]
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Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023, December 6). InnoSer. Retrieved from [Link]
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Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025, March 28). F1000Research. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Dosing and Administration of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Introduction: Navigating the In Vivo Landscape of Novel Pyrazole-Based Compounds
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a novel investigational compound belonging to this versatile class of heterocyclic molecules. As with any new chemical entity, its successful in vivo evaluation hinges on a meticulously planned and executed dosing and administration strategy. The inherent physicochemical properties of pyrazole derivatives, often characterized by poor aqueous solubility, present a significant hurdle for achieving optimal bioavailability and, consequently, reliable experimental outcomes.[5]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the in vivo characterization of this compound. The protocols and recommendations provided herein are designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. This document provides a framework for developing a robust in vivo testing program for this and similar novel pyrazole-based compounds.
Part 1: Preclinical In Vivo Study Design - A Strategic Approach
A well-designed in vivo study is paramount for generating meaningful and translatable data. The following considerations are crucial when planning experiments with this compound.
Rationale for Animal Model Selection
The choice of animal model should be driven by the therapeutic hypothesis. Given the broad biological activities of pyrazole derivatives, several models could be relevant:
-
Inflammation and Pain: For assessing potential anti-inflammatory and analgesic effects, rodent models such as the carrageenan-induced paw edema model in rats or the hot plate test in mice are standard.[4][6]
-
Oncology: If anticancer activity is hypothesized, xenograft models using human tumor cell lines in immunocompromised mice are the gold standard.
-
Neurological Disorders: Should the compound target the central nervous system, models of neurodegenerative diseases or behavioral assays would be appropriate.
Dose-Range Finding (DRF) Studies
Before initiating efficacy studies, a dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify potential dose-limiting toxicities. This is typically performed in a small cohort of animals (e.g., n=3-5 per group) using a dose-escalation design.
Route of Administration: A Critical Decision
The intended clinical application and the compound's physicochemical properties will dictate the most appropriate route of administration. Common routes for preclinical studies include:
-
Oral (PO): Preferred for its clinical translatability. However, bioavailability can be limited by poor solubility and first-pass metabolism.
-
Intraperitoneal (IP): Often used in early preclinical studies to bypass first-pass metabolism and ensure systemic exposure. It is important to note that some vehicles, like high concentrations of DMSO, can cause local irritation.[7][8]
-
Intravenous (IV): Provides 100% bioavailability and is useful for pharmacokinetic studies. However, it requires a sterile, non-precipitating formulation.
-
Subcutaneous (SC): Can provide a slower release profile, leading to more sustained exposure.
Part 2: Formulation Development - Overcoming Solubility Challenges
The poor aqueous solubility of many pyrazole compounds necessitates the use of specialized formulation strategies to ensure complete dissolution and stability for in vivo administration.[5]
Vehicle Selection: A Balance of Solubilization and Safety
The selection of an appropriate vehicle is a critical first step.[9] A tiered approach to solubility testing is recommended.
Table 1: Recommended Screening Vehicles for this compound
| Vehicle Component | Rationale for Use | Potential Concerns |
| Aqueous Vehicles | ||
| 0.9% Saline | Isotonic and well-tolerated. | Unlikely to solubilize lipophilic compounds. |
| 5% Dextrose in Water (D5W) | Isotonic and provides a source of energy. | Similar solubility limitations to saline. |
| 0.5% Carboxymethylcellulose (CMC) in water | Forms a suspension for oral administration. | Not suitable for IV administration. |
| Organic Co-solvents | ||
| Dimethyl sulfoxide (DMSO) | Excellent solubilizing power. | Can have intrinsic pharmacological effects and cause toxicity at high concentrations.[7] |
| Polyethylene glycol 400 (PEG400) | Commonly used co-solvent, generally well-tolerated. | Can cause neurotoxicity at high doses via the intraperitoneal route.[7][8] |
| Propylene glycol (PG) | Another common co-solvent. | Similar toxicity profile to PEG400.[7][8] |
| N,N-Dimethylacetamide (DMA) | Strong solubilizing agent. | Should be used with caution due to potential toxicity. |
| Surfactants | ||
| Tween® 80 (Polysorbate 80) | Non-ionic surfactant to improve solubility and stability. | Can cause hypersensitivity reactions in some animals. |
| Complexing Agents | ||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to enhance aqueous solubility. | Can be nephrotoxic at high doses. |
Workflow for Formulation Development
The following diagram illustrates a systematic approach to developing a suitable formulation for in vivo studies.
Caption: Workflow for formulation development of a novel pyrazole compound.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of common formulations for this compound. Note: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) for parenteral administration routes.
Protocol for Oral (PO) Administration Formulation (Suspension)
This protocol is suitable for compounds that are poorly soluble in aqueous vehicles.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Homogenizer (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose level, and dosing volume (typically 5-10 mL/kg for rodents).
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Create Slurry: Add a small amount of the CMC solution to the powdered compound to create a paste.
-
Gradual Dilution: Gradually add the remaining CMC solution while continuously vortexing to ensure a uniform suspension.
-
Homogenization (Optional): For a more uniform particle size, the suspension can be briefly homogenized.
-
Storage: Prepare fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and re-suspend thoroughly before administration.
Protocol for Intraperitoneal (IP) or Subcutaneous (SC) Administration Formulation (Solution)
This protocol utilizes a co-solvent system to achieve a clear solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Initial Solubilization: Dissolve the weighed compound in a minimal amount of DMSO (aim for a final DMSO concentration of 5-10% in the final formulation).[5] Vortex until fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvents: Add PEG400 to the DMSO solution and vortex thoroughly. A common ratio is 40% PEG400.[5]
-
Addition of Surfactant: Add Tween® 80 (e.g., to a final concentration of 5%) and vortex until the solution is homogenous.[5]
-
Final Dilution: Slowly add sterile saline to the desired final volume while vortexing.
-
Visual Inspection: Ensure the final formulation is a clear, homogenous solution. Do not administer if precipitation is observed.
-
Storage: Prepare fresh daily.
Protocol for Intravenous (IV) Administration Formulation (Solution)
This protocol requires sterile filtration and is suitable for compounds that can be fully solubilized.
Materials:
-
This compound
-
Solubilizing agents (e.g., DMSO, Propylene Glycol, PEG400, HP-β-CD)
-
Sterile 0.9% Saline or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile 0.22 µm syringe filters
-
Vortex mixer
Procedure:
-
Prepare Solubilized Concentrate: In a sterile vial, dissolve the compound in a minimal amount of a suitable solvent or co-solvent mixture (e.g., DMSO or a combination of PG and PEG400).
-
Prepare Aqueous Phase: In a separate sterile vial, have the required volume of sterile saline or D5W. If using a complexing agent like HP-β-CD, it should be dissolved in this aqueous phase.
-
Final Dilution: Slowly add the aqueous phase to the solubilized concentrate while vortexing.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile, pyrogen-free vial.
-
Quality Control: Visually inspect the final filtered solution for any particulates or precipitation.
-
Storage: Use immediately after preparation.
Table 2: Example Formulations for In Vivo Studies
| Route | Vehicle Composition (Example) | Final Concentration | Dosing Volume |
| PO | 0.5% CMC in water | 1-10 mg/mL | 10 mL/kg |
| IP/SC | 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline | 1-5 mg/mL | 5 mL/kg |
| IV | 20% HP-β-CD in D5W | 0.5-2 mg/mL | 2 mL/kg |
Part 4: Pharmacokinetic and Pharmacodynamic Considerations
Pharmacokinetic (PK) Studies
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This typically involves administering a single dose of the compound and collecting blood samples at various time points. Analysis of plasma concentrations over time will yield key parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Studies
PD studies aim to correlate the drug concentration with its pharmacological effect. This involves measuring a relevant biomarker or a functional outcome at different time points after drug administration.
PK/PD Modeling
Integrating PK and PD data allows for the development of a PK/PD model. This model can be instrumental in predicting the optimal dosing regimen (dose and frequency) for subsequent efficacy studies.
The following diagram illustrates the relationship between dosing, pharmacokinetics, and pharmacodynamics.
Caption: Relationship between dosing, PK, and PD in vivo.
Conclusion
The in vivo evaluation of this compound requires a systematic and scientifically rigorous approach. By carefully considering the study design, developing a stable and safe formulation, and adhering to detailed administration protocols, researchers can generate high-quality data to elucidate the therapeutic potential of this novel compound. The principles and protocols outlined in these application notes provide a solid foundation for the successful preclinical development of this compound and other promising pyrazole derivatives.
References
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- Kumar, A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 21(1).
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ResearchGate. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933. Available at: [Link]
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Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry, 5(10), 458-466. Available at: [Link]
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Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 104. Available at: [Link]
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Ferreira, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmaceutical and Pharmacological Sciences, 21(1), 55-65. Available at: [Link]
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Ferreira, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 55-65. Available at: [Link]
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Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 49(2), 143–156. Available at: [Link]
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ResearchGate. (2025). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF. Available at: [Link]
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Application Notes & Protocols: A Strategic Approach to Characterizing the Activity of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing an assay to characterize the biological activity of the novel compound, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. Given the uncharacterized nature of this molecule, this guide eschews a single, target-specific protocol. Instead, it presents a logical, multi-tiered strategy for target identification and functional characterization. The workflow begins with broad, hypothesis-generating methods, including in silico target prediction and phenotypic screening, and progresses to a detailed, exemplary protocol for a high-throughput biochemical assay targeting a plausible protein family. The methodologies are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.
Part 1: The Challenge and Strategy for a Novel Chemical Entity
The compound this compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole scaffolds are prevalent in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[1][2] These activities stem from their ability to interact with a diverse range of biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), and various enzymes.[3][4][5]
The primary challenge with a novel compound like this compound is the absence of a known biological target. Therefore, a successful assay development strategy must be an exploratory process designed to first identify a target or a functional effect, and then to characterize it quantitatively. Our proposed workflow is a three-pronged approach designed to efficiently de-orphanize this compound.
Materials and Reagents
-
This compound (Test Compound)
-
Recombinant Protein Kinase (e.g., ABL1, SRC, or another kinase predicted from in silico analysis)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
ATP, 10 mM solution
-
Staurosporine (Positive Control Inhibitor)
-
White, opaque, flat-bottom 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Experimental Protocol
1. Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO. b. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. This will be the source plate for the assay. A typical starting concentration in the assay might be 100 µM, so the highest concentration in this plate should be appropriately high (e.g., 20 mM for a 200X dilution).
2. Assay Plate Setup (384-well format): a. Add 250 nL of serially diluted compound, Staurosporine, or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of the assay plate. b. Expert Insight: Using an acoustic liquid handler for this step minimizes DMSO carryover and improves the accuracy of the dose-response curve.
3. Kinase Reaction: a. Prepare a 2X Kinase/Substrate Master Mix in Kinase Buffer. The final concentration of kinase and substrate should be optimized beforehand, typically near their Kₘ values. b. Add 2.5 µL of the 2X Kinase/Substrate Master Mix to each well containing the compound. For "no enzyme" control wells, add 2.5 µL of a mix containing only the substrate. c. Incubate the plate for 10-15 minutes at room temperature (RT) to allow the compound to bind to the kinase. d. Prepare a 2X ATP Master Mix in Kinase Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase. e. Initiate the kinase reaction by adding 2.5 µL of the 2X ATP Master Mix to all wells. The total reaction volume is now 5 µL. f. Mix the plate gently (e.g., 300 rpm for 30 seconds) and incubate at RT for 60 minutes. The incubation time may require optimization. [6] 4. Reaction Termination and ATP Depletion: a. Following incubation, add 5 µL of ADP-Glo™ Reagent to each well. b. Mix the plate (300 rpm for 30 seconds) and incubate at RT for 40 minutes. This step stops the kinase reaction and eliminates any unconsumed ATP. [7] 5. ADP Detection and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. b. Mix the plate (300 rpm for 30 seconds) and incubate at RT for 30-60 minutes to allow the luminescent signal to develop and stabilize. [6] 6. Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader (e.g., BMG CLARIOstar®, Promega GloMax®).
Data Analysis and Interpretation
-
Normalization:
-
The "No Inhibitor" control (DMSO only) represents 100% kinase activity.
-
The "Positive Control" (high concentration of Staurosporine) represents 0% activity (maximum inhibition).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NoInhibitor - Signal_PositiveControl))
-
-
IC₅₀ Determination:
-
Plot the % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the half-maximal inhibitory concentration (IC₅₀) value. This is the concentration of the compound required to inhibit 50% of the kinase activity.
-
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 85 | 6 |
| Kinase B | 1,240 | 12 |
| Kinase C | >20,000 | 25 |
| Kinase D | 450 | 9 |
| Table 1: Example data summary for this compound tested against a hypothetical kinase panel. Staurosporine serves as a non-selective positive control. |
Part 3: Hit Confirmation and Secondary Assays
A "hit" from a primary biochemical screen (e.g., an IC₅₀ < 1 µM) is merely the starting point. It is crucial to validate this finding to ensure the compound's activity is not an artifact and is relevant in a biological context.
Orthogonal Assays
Run a different type of assay to confirm the hit. If the primary screen measured ADP production, an orthogonal assay could measure the depletion of ATP (e.g., Kinase-Glo® assay) or directly quantify the phosphorylated substrate using a specific antibody. [8][9]This helps eliminate artifacts specific to the primary assay format.
Cellular Target Engagement Assays
The most critical validation step is to confirm that the compound can enter a living cell and bind to its intended target. [10][11]This provides a crucial link between biochemical potency and cellular activity. [12]
-
Causality & Rationale: A compound that is potent in a biochemical assay may be inactive in cells due to poor membrane permeability or rapid efflux. Target engagement assays measure direct binding in the native cellular environment, providing more biologically relevant data for decision-making. [11][13]* Methodology Example (NanoBRET™ Target Engagement Assay):
-
Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is added to the cells.
-
Bioluminescence resonance energy transfer (BRET) occurs between the NanoLuc® donor and the fluorescent tracer acceptor when they are in close proximity (i.e., when the tracer is bound).
-
When the test compound is added, it competes with the tracer for binding to the kinase, disrupting the BRET signal.
-
The displacement of the tracer results in a dose-dependent decrease in the BRET ratio, allowing for the quantitative measurement of compound affinity and occupancy inside living cells. [14]
-
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]
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Target Engagement Assays. (n.d.). DiscoverX. [Link]
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In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Institutes of Health (NIH). [Link]
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Target Engagement Assay Services. (n.d.). Concept Life Sciences. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
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In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]
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Technologies to Study Kinases. (n.d.). East Port Praha. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
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Understanding Assay Development: The Backbone of Drug Discovery. (2025). Oreate AI Blog. [Link]
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(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. [Link]
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Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]
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ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (n.d.). PubMed. [Link]
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A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]
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G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025). ResearchGate. [Link]
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Phenotypic Screening. (n.d.). Creative Biolabs. [Link]
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The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (n.d.). National Institutes of Health (NIH). [Link]
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Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. (2024). National Institutes of Health (NIH). [Link]
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Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]
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The Steps of Assay Development and Screening in Early Drug Discovery. (2024). Cole-Parmer. [Link]
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In vitro kinase assay. (2023). Protocols.io. [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
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Ion Channel Screening - Assay Guidance Manual. (2012). National Center for Biotechnology Information (NCBI). [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
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Ion Channel Screening Assays. (n.d.). Creative BioMart. [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). National Institutes of Health (NIH). [Link]
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Ion Channel Selectivity Profiling Assays. (n.d.). Charles River. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information (NCBI). [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
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Application Note: Characterization of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole as a Selective TrkA Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the characterization of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, a novel small molecule inhibitor of Tropomyosin receptor kinase A (TrkA). TrkA, a receptor tyrosine kinase activated by Nerve Growth Factor (NGF), is a critical mediator of pain signaling and a known oncogenic driver in cancers harboring NTRK1 gene fusions.[1][2][3] This application note outlines protocols for determining the biochemical and cellular potency of this compound, and for assessing its selectivity against other kinases. The methodologies are designed to provide a robust framework for evaluating its potential as a chemical probe for preclinical research.
Background and Scientific Rationale
The TrkA Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that regulate cell differentiation, proliferation, survival, and pain.[4] TrkA is preferentially activated by its cognate ligand, Nerve Growth Factor (NGF).[2][4] Upon NGF binding, TrkA receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domains.[5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal function and survival but can contribute to pathological pain states when overactivated.[2][4]
Caption: The TrkA signaling cascade initiated by NGF binding.
TrkA as a Therapeutic Target
Dysregulation of the NGF-TrkA signaling axis is implicated in numerous human diseases. In oncology, chromosomal rearrangements involving the NTRK1 gene lead to the expression of TrkA fusion proteins, which act as potent oncogenic drivers in a wide range of adult and pediatric cancers.[3] This has made TrkA a compelling target, with several pan-Trk inhibitors approved for the treatment of NTRK fusion-positive solid tumors.[4][6] Additionally, the NGF-TrkA pathway is a key mediator in the transmission of pain signals, and elevated NGF levels are associated with chronic pain conditions like osteoarthritis and neuropathic pain.[1][2][7] Therefore, inhibiting TrkA kinase activity represents a promising therapeutic strategy for both cancer and chronic pain.[2][8]
Profile: this compound
This application note focuses on this compound, a small molecule designed to inhibit the ATP-binding site of TrkA. The pyrazole scaffold is a well-established motif in kinase inhibitor design.[9][10]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1211542-11-8 | [11] |
| Molecular Formula | C₉H₁₅N₃ | [12] |
| Molecular Weight | 165.24 g/mol | [12] |
| SMILES | CN1N=CC(C2CCNC2)=C1 | [12] |
Protocol: Biochemical Potency (IC50) Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human TrkA kinase domain. This biochemical assay provides a direct measure of the compound's potency on its isolated target.[13][14]
Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of TrkA by the compound results in a decreased ADP level, which is detected as a decrease in a luminescent signal.
Caption: Workflow for biochemical IC50 determination.
Materials
-
Recombinant Human TrkA kinase domain
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Further dilute this series into kinase buffer to create the final compound plate for the assay.
-
Reaction Setup: In a 384-well plate, add the reagents in the following order:
-
Kinase Buffer
-
Diluted compound or DMSO (for 0% and 100% inhibition controls)
-
TrkA enzyme solution (pre-diluted in kinase buffer)
-
Mix and incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add a solution of substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km for TrkA, if known.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes.
-
Detection: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Normalize the data using the following controls:
-
0% Inhibition (High Signal): Reaction with DMSO instead of compound.
-
100% Inhibition (Low Signal): Reaction without TrkA enzyme.
-
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[14]
| Compound | Target | IC50 (nM) [Hypothetical] |
| This compound | TrkA | 5.2 |
| This compound | TrkB | 850 |
| This compound | TrkC | >10,000 |
Protocol: Cellular Target Engagement and Potency
Objective: To measure the ability of this compound to inhibit NGF-induced TrkA autophosphorylation in a cellular context. This assay confirms that the compound is cell-permeable and engages its target in a physiological environment.[5][15]
Principle: An In-Cell Western™ assay is used to quantify the level of phosphorylated TrkA (p-TrkA) directly in fixed cells.[16] Cells are treated with the inhibitor, stimulated with NGF, and then fixed and permeabilized. Primary antibodies specific for p-TrkA and total TrkA (or a loading control) are used, followed by fluorescently-labeled secondary antibodies for simultaneous detection and normalization.
Caption: Workflow for a cell-based p-TrkA inhibition assay.
Materials
-
TrkA-dependent cell line (e.g., KM-12 colorectal cancer cells with TPM3-NTRK1 fusion, or PC12 cells).
-
Cell culture medium and serum.
-
NGF.
-
This compound.
-
Formaldehyde (for fixing).
-
Triton X-100 (for permeabilizing).
-
Blocking Buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibodies: Rabbit anti-p-TrkA (Tyr490), Mouse anti-Total TrkA.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse.
-
Clear-bottom 96-well plates.
-
Infrared imaging system (e.g., LI-COR Odyssey).
Step-by-Step Protocol
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include DMSO-only controls. Incubate for 1-2 hours.
-
NGF Stimulation: Add NGF to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL. Incubate for 10 minutes at 37°C.
-
Fixation: Immediately remove the medium and add a formaldehyde-based fixing solution. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then add a permeabilization buffer (PBS with Triton X-100).
-
Blocking: Wash again and add blocking buffer to each well. Incubate for 90 minutes.
-
Primary Antibody Incubation: Add a solution containing both primary antibodies (anti-p-TrkA and anti-Total TrkA) diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells thoroughly. Add a solution containing both fluorescently-labeled secondary antibodies. Incubate for 1 hour, protected from light.
-
Imaging: Wash the wells thoroughly and scan the plate using an infrared imager.
Data Analysis
-
Quantify the fluorescence intensity for both channels (p-TrkA and Total TrkA) in each well.
-
Normalize the p-TrkA signal to the Total TrkA signal for each well.
-
Plot the normalized p-TrkA signal versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
| Assay Type | Target/Cell Line | IC50 (nM) [Hypothetical] |
| Cellular p-TrkA | KM-12 Cells | 25.7 |
Application: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by profiling its activity against a broad panel of protein kinases.
Principle: High selectivity is a desirable attribute for a chemical probe or therapeutic candidate, as it minimizes the potential for off-target effects.[17][18] Kinase selectivity is typically assessed by screening the compound against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel). An efficient strategy is to first screen at a single high concentration (e.g., 1 µM).[19] Any kinases that show significant inhibition (e.g., >70%) are then selected for full IC50 determination.[19]
Methodology:
-
Primary Screen: The compound is tested at a concentration of 1 µM against a panel of over 400 kinases. The result is typically reported as "% Inhibition" or "% of Control".
-
IC50 Determination: For any kinases that are significantly inhibited in the primary screen, a full 10-point dose-response curve is generated to determine an accurate IC50 value.
-
Selectivity Analysis: The selectivity can be quantified by comparing the IC50 for the primary target (TrkA) to the IC50 values for off-targets.
Data Presentation (Hypothetical Results):
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Selectivity vs. TrkA (Fold) |
| TrkA | 99% | 5.2 | 1 |
| TrkB | 65% | 850 | 163 |
| TrkC | 15% | >10,000 | >1900 |
| ALK | 45% | 1,200 | 230 |
| ROS1 | 30% | 2,500 | 480 |
| VEGFR2 | <10% | >10,000 | >1900 |
| EGFR | <5% | >10,000 | >1900 |
References
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- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of Pyrazole Compounds
Introduction
The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Notably, pyrazole derivatives have garnered significant attention for their potent anti-inflammatory properties.[1][2] The most prominent example is Celecoxib, a diaryl-substituted pyrazole, which is a widely used nonsteroidal anti-inflammatory drug (NSAID).[4][5][6] The development of novel pyrazole-based anti-inflammatory agents necessitates robust and reliable screening methodologies to accurately characterize their biological activity. This guide provides a comprehensive overview of the key in vitro assays for assessing the anti-inflammatory potential of pyrazole compounds, with detailed, step-by-step protocols and an explanation of the underlying scientific principles.
Scientific Background: The Inflammatory Cascade and Pyrazole's Mechanism of Action
Inflammation is a complex biological response to harmful stimuli, and it is mediated by a variety of signaling molecules. A key pathway in inflammation is the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[7][8] This conversion is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[8] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8]
Many pyrazole-containing anti-inflammatory drugs, including Celecoxib, exert their effect through the selective inhibition of the COX-2 enzyme.[4][5][8] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8] Beyond COX-2 inhibition, some pyrazole derivatives may also modulate other inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, and inhibit the production of other pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α and IL-6).[9][10]
Caption: COX-2 signaling pathway and pyrazole compound intervention.
In Vitro Anti-Inflammatory Assay Workflow
The following diagram outlines a typical workflow for screening pyrazole compounds for anti-inflammatory activity. It begins with primary assays to determine the direct effect on the target enzyme (COX-2) and is followed by cell-based assays to evaluate the effects on inflammatory mediators in a more physiologically relevant context. A crucial component of this workflow is the assessment of cytotoxicity to ensure that the observed effects are not due to cell death.
Caption: General experimental workflow for in vitro screening.
Detailed Protocols
COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a pyrazole compound to inhibit the activity of COX-1 and COX-2 enzymes. The output is typically the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) to IC50 (COX-2) gives the Selectivity Index (SI), a measure of the compound's preference for inhibiting COX-2.[10][11]
Protocol (based on commercially available kits): [12][13]
-
Reagent Preparation: Prepare all reagents, including the COX-1 and COX-2 enzymes, arachidonic acid (substrate), and detection reagents as per the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the pyrazole test compounds and the reference compound (e.g., Celecoxib) in the appropriate assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as colorimetric or fluorescent detection, as per the kit's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value. Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay quantifies the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[14] Anti-inflammatory compounds will inhibit this LPS-induced NO production. NO is unstable, so its production is measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[15][16]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.[14][16]
-
Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[14][17]
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[18] Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay:
-
In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[15][16]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification using ELISA
Principle: This assay measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by LPS-stimulated macrophages.[19][20] The quantification is performed using an enzyme-linked immunosorbent assay (ELISA), which is a highly sensitive and specific method.
Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS and test compounds, collect the cell culture supernatant.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[21][22][23]
-
Briefly, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest, adding the collected supernatants, followed by a detection antibody, an enzyme-conjugated secondary antibody, and finally a substrate to produce a measurable color change.
-
-
Data Analysis: Generate a standard curve using recombinant cytokines. Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve. Determine the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated control.
Cell Viability Assay (MTT Assay)
Principle: It is essential to confirm that the observed reduction in inflammatory mediators is not a result of cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Incubation: Incubate the cells with the test compounds for the same duration as the primary assays (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison between different compounds.
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition [24]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Pyrazole Derivative 1 | 18.5 | 0.06 | 308.3 |
| Pyrazole Derivative 2 | 22.3 | 1.8 | 12.4 |
| Celecoxib (Control) | 15.1 | 0.05 | 302.0 |
Table 2: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells (at 10 µM) [24]
| Compound | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 | Cell Viability (%) |
| Pyrazole Derivative 1 | 80.2 | 72.8 | 75.1 | >95% |
| Pyrazole Derivative 2 | 52.6 | 45.3 | 48.9 | >95% |
| Dexamethasone (Control) | 90.5 | 88.2 | 91.3 | >95% |
Conclusion
The protocols described in this application note provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of novel pyrazole compounds. A systematic approach, beginning with target-based assays such as COX-2 inhibition, followed by cell-based assays to measure the inhibition of key inflammatory mediators like NO, TNF-α, and IL-6, allows for a comprehensive characterization of a compound's anti-inflammatory profile. The inclusion of a cytotoxicity assay is critical to ensure the validity of the results. These assays are indispensable tools for the identification and optimization of new pyrazole-based anti-inflammatory drug candidates.
References
-
Title: Celecoxib - StatPearls - NCBI Bookshelf Source: NCBI Bookshelf URL: [Link]
-
Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]
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Title: Celebrex (Celecoxib) Pharmacology - News-Medical.Net Source: News-Medical.Net URL: [Link]
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Title: Celecoxib Pathway, Pharmacodynamics - ClinPGx Source: ClinPGx URL: [Link]
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Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]
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Title: (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: ResearchGate URL: [Link]
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Title: Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents Source: PubMed URL: [Link]
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Title: In vitro pharmacological screening methods for anti-inflammatory agents Source: ResearchGate URL: [Link]
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Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]
-
Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL: [Link]
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Title: Pyrazole as an anti-inflammatory scaffold: A comprehensive review Source: ResearchGate URL: [Link]
-
Title: Pyrazole as an anti-inflammatory scaffold | International journal of health sciences Source: International journal of health sciences URL: [Link]
-
Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central Source: PubMed Central URL: [Link]
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Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]
-
Title: Screening models for inflammatory drugs Source: Slideshare URL: [Link]
-
Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: NCBI - NIH URL: [Link]
-
Title: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Source: ThaiScience URL: [Link]
-
Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org URL: [Link]
-
Title: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A Source: MDPI URL: [Link]
-
Title: LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion Source: PubMed Central URL: [Link]
-
Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages Source: PubMed Central URL: [Link]
-
Title: Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives Source: PubMed Central URL: [Link]
-
Title: Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L Source: PubMed Central URL: [Link]
-
Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: PubMed Central URL: [Link]
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Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: PubMed Central URL: [Link]
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Title: COX-2 inhibition assay of compounds T3 and T5. Source: ResearchGate URL: [Link]
-
Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties Source: MDPI URL: [Link]
-
Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: MDPI URL: [Link]
-
Title: Initial evaluation releases of TNF-α, IL-6 and IL-1β in RAW264.7 cells.... Source: ResearchGate URL: [Link]
-
Title: TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... Source: ResearchGate URL: [Link]
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Title: ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... Source: ResearchGate URL: [Link]
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Title: Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress Source: MDPI URL: [Link]
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Application Note: Characterizing the Impact of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole on Microtubule Dynamics using a Fluorescence-Based Tubulin Polymerization Assay
Introduction: The Critical Role of Microtubule Dynamics in Cellular Processes and Drug Discovery
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] They are indispensable for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2][3] The inherent dynamicity of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and essential for their physiological roles.[1]
This dynamic instability makes tubulin a prime target for therapeutic intervention, particularly in oncology.[4][5] Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, a strategy that has been successfully exploited by some of the most effective anticancer drugs.[2][6] These agents are broadly classified as microtubule stabilizers (e.g., taxanes), which promote polymerization, or destabilizers (e.g., vinca alkaloids, colchicine), which inhibit it.[7][8]
The in vitro tubulin polymerization assay is a cornerstone technique for the discovery and preclinical characterization of novel compounds that modulate microtubule dynamics.[7] This application note provides a comprehensive, step-by-step protocol for a fluorescence-based tubulin polymerization assay, designed to evaluate the effect of a novel test compound, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. The fluorescence method offers enhanced sensitivity and a higher signal-to-noise ratio compared to traditional turbidimetric assays, making it ideal for high-throughput screening and detailed mechanistic studies.[9]
Principle of the Assay
This assay quantitatively monitors the polymerization of purified tubulin into microtubules in real-time. The methodology leverages a fluorescent reporter molecule that preferentially binds to polymeric tubulin (microtubules) or is incorporated into the growing microtubule, leading to a significant increase in its fluorescence quantum yield.[10][11] The polymerization process is initiated by raising the temperature to 37°C in the presence of GTP.[1] The resulting fluorescence signal is directly proportional to the mass of polymerized microtubules. The kinetic profile of polymerization typically follows a sigmoidal curve, revealing three distinct phases:
-
Nucleation: The initial lag phase where tubulin dimers oligomerize to form a nucleus.
-
Growth (Elongation): A rapid growth phase where tubulin dimers are added to the ends of the newly formed microtubule filaments.
-
Steady State: A plateau phase where the rates of polymerization and depolymerization are in equilibrium.[10][11]
By monitoring the changes in fluorescence over time, one can determine whether a test compound inhibits, enhances, or has no effect on tubulin polymerization.
Visualizing Microtubule Dynamics and Assay Workflow
To provide a clear conceptual framework, the following diagrams illustrate the dynamic nature of microtubules and the experimental workflow for their analysis.
Caption: Microtubule polymerization/depolymerization dynamics.
Caption: Experimental workflow for the tubulin polymerization assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for screening multiple concentrations of the test compound.
Materials and Reagents
-
Lyophilized, >99% pure tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[12]
-
GTP solution (100 mM in sterile water)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI, as it can serve this purpose)[12]
-
Test Compound: this compound
-
Positive Controls: Paclitaxel (polymerization enhancer), Nocodazole or Vinblastine (polymerization inhibitors)[8][10]
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Half-area, black, 96-well plates
-
Temperature-controlled fluorescence plate reader with excitation/emission wavelengths suitable for the chosen reporter (e.g., 360 nm excitation/420 nm emission for DAPI-based detection).[9]
Step-by-Step Methodology
1. Preparation of Reagents (Perform on Ice)
-
General Tubulin Buffer (GTB): Prepare a 1x working solution of GTB.
-
GTP Stock: Thaw the 100 mM GTP stock. Dilute to a 10 mM working stock with GTB.
-
Test Compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Control Stocks: Prepare 10 mM stock solutions of Paclitaxel and Nocodazole in 100% DMSO.
-
Serial Dilutions: From the high-concentration stocks, prepare a series of 10x working solutions of the test compound and controls in GTB. The final DMSO concentration in these working solutions should be kept constant (e.g., 10%). This is crucial to ensure the final DMSO concentration in all wells is identical and ideally ≤1%.
2. Preparation of Tubulin Reaction Mix (Perform on Ice)
-
Causality: It is critical to keep tubulin on ice at all times before initiating the reaction to prevent premature polymerization.
-
Reconstitute lyophilized tubulin in ice-cold GTB to a concentration of 4 mg/mL.
-
Prepare the final Tubulin Reaction Mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter at its recommended concentration.[1][11] Glycerol is included to promote microtubule assembly.[12]
3. Assay Plate Setup
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a half-area 96-well plate, add 5 µL of the 10x working solutions of your test compound, controls (Paclitaxel, Nocodazole), and vehicle (DMSO in GTB) to the appropriate wells.[1] It is recommended to run each condition in triplicate.
4. Initiation of Polymerization and Data Acquisition
-
Causality: The reaction is initiated by the temperature shift to 37°C. It is important to add the cold tubulin mix to the wells quickly and immediately start the reading to capture the complete kinetic profile, including the nucleation phase.
-
To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well, bringing the final volume to 50 µL.[1][10]
-
Immediately place the plate in the pre-warmed (37°C) plate reader.
-
Begin kinetic reading of fluorescence intensity every 30-60 seconds for at least 60 minutes.
Trustworthiness: The Imperative of Self-Validating Controls
The scientific integrity of this assay hinges on a robust set of controls that validate the experimental system.
-
Vehicle Control (e.g., 1% DMSO): This is the baseline for normal tubulin polymerization. The characteristic sigmoidal curve should be observed. Any deviation from this indicates a problem with the reagents or assay conditions.
-
Positive Control - Inhibitor (e.g., Nocodazole): This compound should significantly reduce the rate and extent of polymerization. This confirms that the assay system is sensitive to inhibition.
-
Positive Control - Enhancer (e.g., Paclitaxel): This compound should increase the rate and extent of polymerization, often by eliminating the nucleation lag phase.[10] This validates the assay's ability to detect polymerization-promoting agents.
By including these controls in every experiment, the results for the test compound, this compound, can be interpreted with confidence.
Data Analysis and Interpretation
-
Plotting the Data: Plot the average fluorescence intensity versus time for each concentration of this compound and for all controls.
-
Analyzing the Curves:
-
Inhibition: If this compound is an inhibitor, you will observe a dose-dependent decrease in the maximum fluorescence (plateau) and a reduction in the initial rate of polymerization (slope of the growth phase).
-
Enhancement: If the compound is an enhancer, you will see a dose-dependent increase in the maximum fluorescence and the polymerization rate. The lag phase may also be shortened or eliminated.
-
No Effect: The curves will overlap with the vehicle control.
-
-
Quantitative Analysis:
-
Vmax: The maximum rate of polymerization can be calculated from the steepest slope of the polymerization curve.
-
IC₅₀/EC₅₀: For inhibitors or enhancers, the concentration that produces 50% of the maximal effect can be determined by plotting the Vmax or the plateau fluorescence against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Sample Data Presentation
The quantitative effects of this compound can be summarized in a table for clear comparison.
| Compound | Concentration (µM) | Vmax (RFU/min) | Max Fluorescence (RFU) | Effect on Polymerization |
| Vehicle Control (1% DMSO) | - | 1500 | 25000 | - |
| Paclitaxel (Positive Control) | 10 | 3500 | 32000 | Enhancement |
| Nocodazole (Positive Control) | 10 | 200 | 5000 | Inhibition |
| This compound | 1 | 1450 | 24500 | No significant effect |
| This compound | 10 | 800 | 12000 | Inhibition |
| This compound | 100 | 350 | 6000 | Strong Inhibition |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The fluorescence-based tubulin polymerization assay is a powerful, sensitive, and high-throughput method for identifying and characterizing compounds that modulate microtubule dynamics. By following this detailed protocol and incorporating the necessary controls, researchers can reliably determine the in vitro activity of novel molecules like this compound. The quantitative data generated from this assay, such as IC₅₀ values, are critical for the hit-to-lead optimization process in drug discovery programs targeting the tubulin cytoskeleton.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
-
Katsetos, C. D., & Dráber, P. (2012). Tubulins as therapeutic targets in cancer: from bench to bedside. Current pharmaceutical design, 18(19), 2778–2792. Retrieved from [Link]
-
Wang, Y., Yang, C., & Wang, Z. (2022). A review of research progress of antitumor drugs based on tubulin targets. Frontiers in Pharmacology, 13, 1008213. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Retrieved from [Link]
-
Hamel, E. (1998). Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle. Current medicinal chemistry, 5(5), 373–404. Retrieved from [Link]
-
Bio-protocol. (n.d.). 4.5. Tubulin Polymerization Assay. Retrieved from [Link]
-
Lu, Y., Chen, J., & Li, H. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 13(1), 37–47. Retrieved from [Link]
-
Hölzel Diagnostika. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Retrieved from [Link]
-
Ray, S., & Panda, D. (2014). Drug target interaction of tubulin-binding drugs in cancer therapy. Expert Opinion on Drug Discovery, 9(4), 389–402. Retrieved from [Link]
-
OncLive. (2020). Novel Tubulin-Targeting Therapies Make Headway. Retrieved from [Link]
-
Atherton, J., & Moores, C. A. (2018). Measuring microtubule dynamics. Essays in Biochemistry, 62(6), 751–763. Retrieved from [Link]
-
Singh, P., & Rathinasamy, K. (2018). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. International Journal of Biological Macromolecules, 118(Pt A), 1188–1203. Retrieved from [Link]
-
Hirst, W. G., et al. (2020). In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. STAR Protocols, 1(3), 100185. Retrieved from [Link]
-
Kumar, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 33(12), 929–944. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving In Vitro Solubility of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Welcome to the technical support guide for 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during in vitro experimentation. We will explore the physicochemical rationale behind these challenges and provide a series of practical, step-by-step troubleshooting guides and protocols to ensure reliable and reproducible assay results.
Understanding the Molecule: A Proactive Approach to Solubility
Before diving into troubleshooting, it is crucial to understand the structural characteristics of this compound that govern its solubility.
-
Structure: The molecule consists of a substituted pyrazole ring, which is generally lipophilic, and a pyrrolidine ring.
-
Key Functional Group: The pyrrolidine ring contains a secondary amine (pKa estimated ~9-11). This group is basic and readily accepts a proton.
-
Predicted Behavior: As a weak base, the compound's aqueous solubility is expected to be highly dependent on pH.[1] In neutral or alkaline aqueous solutions (pH ≥ 7.4), the molecule will be predominantly in its neutral, uncharged form, which has lower aqueous solubility. In acidic solutions (pH < 7), the pyrrolidine nitrogen becomes protonated, forming a positively charged cation. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[2][3] Pyrazole derivatives themselves often exhibit poor water solubility.[4][5]
This fundamental understanding—that we are working with a weakly basic compound prone to low solubility at physiological pH—is the key to overcoming experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when preparing this compound for in vitro assays.
Q1: What is the recommended solvent for preparing a primary stock solution?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[6] Its strong solubilizing power for a wide range of organic molecules makes it ideal for creating a high-concentration primary stock (e.g., 10-50 mM).
Best Practices for DMSO Stocks:
-
Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prevent compound degradation via hydrolysis.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Water absorption from atmospheric moisture during handling can lower the DMSO's solubilizing capacity and cause compound precipitation over time.[7]
-
Confirmation of Dissolution: Ensure the compound is fully dissolved by visual inspection. If necessary, gentle warming (to 37°C) or brief sonication can be applied.[8]
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What is happening and how can I fix it?
This common phenomenon is known as "crashing out" and occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. The DMSO keeps it solubilized in the stock, but upon dilution, the aqueous environment cannot maintain this state.[9]
Low solubility can lead to a host of problems, including underestimated compound activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[8][10] Follow the troubleshooting workflow below to diagnose and solve the issue.
Q3: How can I use pH to improve the solubility of this compound?
Given that this compound is a weak base, lowering the pH of your aqueous medium is a highly effective strategy. By protonating the pyrrolidine nitrogen, you form a salt in situ, which is more water-soluble.[3]
General Guideline: Aim for a buffer pH that is at least 1-2 units below the compound's pKa. For a typical secondary amine (pKa ~9-11), a buffer at pH 7.4 may result in borderline solubility, while a buffer at pH 6.0 or below will significantly increase it. Many cell-based assays can tolerate a pH range of 6.8-7.4, but biochemical assays often allow for more acidic conditions.
Causality: The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[11][12] For a base, as the pH drops, the equilibrium shifts towards the protonated (charged, more soluble) form.
See Protocol 2 for a method to systematically determine the optimal pH for your assay.
Q4: What are the limits for co-solvents like DMSO in cell-based assays?
While DMSO is an excellent solvent, it is not biologically inert. At higher concentrations, it can induce cytotoxicity, affect cell differentiation, and interfere with assay readouts.[13][14][15]
General Rule: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) , and ideally at or below 0.1% .[13][16] It is imperative to run a "vehicle control" (media with the same final DMSO concentration but without your compound) to ensure that the observed effects are due to your compound and not the solvent.
| Co-Solvent | Typical Starting Concentration | Max Recommended (Cell-based) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% (v/v) | < 0.5% (v/v) | Widely compatible but can be toxic at higher concentrations.[16][17] |
| Ethanol | 0.5% (v/v) | < 1% (v/v) | Can cause protein precipitation and cellular stress.[6] |
| Polyethylene Glycol (PEG 300/400) | 1-2% (v/v) | < 5% (v/v) | Generally lower toxicity than DMSO but also a weaker solvent for many compounds. |
| Methanol | 0.5% (v/v) | < 1% (v/v) | Can be toxic; use with caution in cell-based assays.[6] |
Q5: Are there alternatives if pH modification isn't possible or effective enough?
Yes. If your assay is sensitive to pH changes or if you need to further boost solubility, consider these advanced formulation strategies:
-
Salt Formation: Instead of relying on the buffer to protonate your compound, you can use a pre-formed salt version (e.g., this compound hydrochloride). Salt forms of basic drugs are a cornerstone of pharmaceutical development, as they often exhibit vastly improved aqueous solubility and stability compared to the free base.[18][19][20][21] If you have access to chemical synthesis support, requesting a common salt form (e.g., HCl, mesylate, sulfate) is a robust strategy.[22]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is highly water-soluble.[24][25][][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in research and pharmaceutical formulations due to its high solubility and low toxicity.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 1.51 mg).
-
Calculate Solvent Volume: Determine the volume of anhydrous DMSO required to achieve the desired stock concentration. For example, to make a 10 mM stock from 1.51 mg (MW: 151.21 g/mol ):
-
Moles = 0.00151 g / 151.21 g/mol = 1.0 x 10⁻⁵ mol
-
Volume = Moles / Concentration = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex thoroughly for 1-2 minutes. If solids persist, briefly sonicate the vial in a water bath for 5-10 minutes or warm to 37°C.
-
Verification: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot into single-use, low-binding tubes and store at -20°C or -80°C.
Protocol 2: Systematic pH-Based Solubility Assessment
This protocol helps determine the kinetic solubility of your compound across a range of pH values.[28]
-
Prepare Buffers: Make a series of biologically compatible buffers spanning a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare Samples: In separate microcentrifuge tubes, add 98 µL of each buffer.
-
Add Compound: Add 2 µL of a concentrated DMSO stock (e.g., 10 mM) to each tube to achieve a final concentration of 200 µM with 2% DMSO. This high concentration is designed to force precipitation in non-ideal conditions.
-
Equilibrate: Incubate the tubes at room temperature (or your assay temperature) for 1-2 hours with gentle shaking to allow equilibrium to be reached.
-
Separate: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.
-
Analyze Supernatant: Carefully remove a known volume of the clear supernatant from each tube and analyze the concentration of the dissolved compound using a suitable method (e.g., HPLC-UV, LC-MS).
-
Determine Solubility: The measured concentration in the supernatant represents the kinetic solubility at that specific pH. Plot solubility vs. pH to identify the optimal conditions for your assay.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a Solubilizing Excipient
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your final aqueous assay buffer (e.g., 10-20% w/v). This solution may be viscous and require stirring.
-
Method A (Direct Dilution): a. Add your DMSO compound stock directly to the HP-β-CD-containing buffer. b. Vortex immediately and vigorously. The cyclodextrin will help capture the compound molecules as they leave the DMSO microdroplets, preventing precipitation.
-
Method B (Pre-Complexation): a. For maximum effect, create an intermediate stock. Evaporate the DMSO from a small aliquot of your primary stock under a stream of nitrogen. b. Reconstitute the resulting compound film directly in the HP-β-CD solution. c. This method forms a more concentrated and stable drug-cyclodextrin complex solution that can be further diluted into the final assay medium.
-
Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD to account for any effects of the excipient itself on your assay.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Vertex AI Search. Strategy for the Prediction and Selection of Drug Substance Salt Forms.
- Pharmaceutical Technology. Salt Selection in Drug Development.
- Scientist Solutions. DMSO in cell based assays.
- ResearchGate. Role of Salt Selection in Drug Discovery and Development | Request PDF.
- BenchChem. Improving solubility of pyrazole derivatives for reaction.
- PubMed. Accuracy of calculated pH-dependent aqueous drug solubility.
- Vertex AI Search. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- ACS Publications. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development.
- Solubility of Things. Pyrazole.
- Quora. What effects does DMSO have on cell assays?.
- BenchChem. Technical Support Center: Overcoming Compound Solubility Issues In Vitro.
- Vertex AI Search. Solubility and pH of amines.
- Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?.
- BenchChem. Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- ResearchGate. Cell viability following exposure to DMSO. Cells were grown in medium....
- JoVE. Video: Extraction: Effects of pH.
- ResearchGate. Chemical structure of the selected pyrazole derivatives..
- ResearchGate. (PDF) Study of pH-dependent drugs solubility in water.
- ResearchGate. Is there a relationship between solubility of material and its PH level?.
- ResearchGate. How to enhance drug solubility for in vitro assays?.
- Vertex AI Search. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
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- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. scispace.com [scispace.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven troubleshooting advice to help you overcome common challenges and optimize your reaction yields. Our approach is structured around a common and robust synthetic strategy: a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Strategy: A Multi-Step Approach
A reliable method for constructing the target molecule involves a palladium-catalyzed Suzuki-Miyaura cross-coupling. This strategy breaks the synthesis down into three manageable stages: preparation of the coupling partners, the key cross-coupling reaction, and the final deprotection step.
Caption: General workflow for the synthesis of this compound.
Part 1: Synthesis of Coupling Partners - FAQs and Troubleshooting
FAQ 1: My yield for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is low. What are the common pitfalls?
Low yield in the borylation of 1-methyl-1H-pyrazole is often traced back to issues with metallation or the subsequent quench with the boron source.
Possible Causes & Solutions:
-
Incomplete Lithiation: The initial deprotonation of the pyrazole ring is critical.
-
Reagent Quality: Ensure your n-butyllithium (n-BuLi) is properly titrated. Old or improperly stored n-BuLi will have a lower molarity, leading to under-dosing.
-
Temperature Control: The lithiation step is highly exothermic. Maintain a low temperature (typically -78 °C with a dry ice/acetone bath) to prevent side reactions and reagent decomposition.
-
Solvent Purity: Use anhydrous solvents. Trace water will quench the n-BuLi, reducing its effective concentration.
-
-
Inefficient Boron Quench:
-
Reagent Choice: Isopropyl pinacol borate (iPrOBPin) is a common and effective boron source. Ensure it is fresh and added slowly at low temperature to control the exotherm.
-
Side Reactions: Adding the borate too quickly or at a higher temperature can lead to the formation of undesired boronate complexes.
-
-
Work-up and Purification Issues:
-
Hydrolysis: Boronic esters can be sensitive to hydrolysis, especially under acidic conditions. Ensure your work-up is performed under neutral or slightly basic conditions.
-
Purification: The product is a solid with a relatively low melting point (59-64 °C). Purification by column chromatography on silica gel is standard, but care must be taken to avoid prolonged exposure to acidic silica. A quick plug filtration may be preferable to a long column run.
-
FAQ 2: I'm having trouble synthesizing or sourcing N-Boc-3-iodopyrrolidine. Are there alternatives?
N-Boc-3-iodopyrrolidine is an excellent coupling partner due to the high reactivity of the C-I bond in oxidative addition.[1] However, if it's proving difficult to obtain, several alternatives exist.
-
N-Boc-3-bromopyrrolidine: This is a common alternative. While bromides are generally less reactive than iodides, they are often sufficient for Suzuki couplings, especially with more active catalyst systems.[1]
-
N-Boc-3-pyrrolidinyl triflate: Triflates are excellent leaving groups and can be highly effective in Suzuki couplings.[2] They can be synthesized from the corresponding N-Boc-3-hydroxypyrrolidine.
-
Synthesis from N-Boc-3-hydroxypyrrolidine: If you are starting from the alcohol, conversion to the iodide can be achieved via an Appel reaction (PPh₃, I₂) or by converting the alcohol to a mesylate or tosylate followed by a Finkelstein reaction (NaI).[3]
Part 2: The Suzuki-Miyaura Cross-Coupling - FAQs and Troubleshooting
This palladium-catalyzed reaction is the cornerstone of the synthesis, and its success is paramount.[4][5][6] Low yields here are common and can be addressed systematically.
Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.
FAQ 3: My Suzuki coupling reaction is sluggish or fails completely. Where should I start?
Failure of a Suzuki coupling reaction can often be attributed to one of three key areas: the catalyst system, the reaction conditions (base/solvent), or the stability of the starting materials.[1]
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Source: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), its reduction to Pd(0) might be inefficient.[7] Using a dedicated Pd(0) source like Pd(PPh₃)₄ can sometimes resolve this. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[8]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For coupling an sp² (pyrazole) center with an sp³ (pyrrolidine) center, sterically bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often superior to simpler ligands like PPh₃.[7] Consider screening a panel of ligands.[9]
-
-
Optimize the Base and Solvent:
-
Base Strength & Solubility: The base is crucial for activating the boronic ester for transmetalation.[2] A strong, inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required.[10] The base must have some solubility in the reaction medium. A mixture of an organic solvent (like 1,4-dioxane or toluene) with a small amount of water is common to help solubilize the base.[1]
-
-
Check Starting Material Integrity:
-
Protodeboronation: This is a major side reaction where the boronic ester is cleaved and replaced by a hydrogen atom, effectively destroying your nucleophile.[8][11] This is often caused by trace acid or excessive water and can be exacerbated by high temperatures. Run a control reaction without the alkyl halide to see if your boronic ester is being consumed.
-
Homocoupling: Another common side reaction is the coupling of two boronic ester molecules (homocoupling) or two halide molecules.[8] This points to issues in the catalytic cycle, often related to the rate of transmetalation versus other pathways.
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Catalyst | PdCl₂(dppf) (3 mol%) | XPhos Pd G3 (2 mol%) | Buchwald-Hartwig generation precatalysts are often more active and stable for challenging couplings.[10] |
| Base | Na₂CO₃ (2 equiv.) | K₃PO₄ (3 equiv.) | A stronger base can accelerate the transmetalation step, which is often rate-limiting.[2][10] |
| Solvent | Toluene | 1,4-Dioxane / H₂O (10:1) | The aqueous co-solvent improves the solubility of the inorganic base, increasing its effectiveness.[1] |
| Temperature | 80 °C | 100 °C | Higher temperatures can overcome the activation barrier for oxidative addition and reductive elimination. Monitor for decomposition.[6] |
Table 1: Recommended starting points for optimizing the Suzuki-Miyaura cross-coupling reaction.
Part 3: Deprotection and Purification - FAQs and Troubleshooting
FAQ 4: The N-Boc deprotection is incomplete or is causing side reactions. How can I improve this final step?
The removal of the tert-butyloxycarbonyl (Boc) group is typically straightforward but can be problematic if other acid-sensitive groups are present or if the resulting free amine is unstable.
Common Issues & Solutions:
-
Incomplete Deprotection:
-
Acid Strength: Standard conditions are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or a solution of HCl in dioxane.[12][13] If you see incomplete conversion, you may need to increase the concentration of the acid or the reaction time.[14] 4M HCl in dioxane is generally considered stronger than TFA/DCM mixtures.
-
Scavengers: The deprotection generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[14] Adding a scavenger like triethylsilane (TES) or anisole can trap this cation and prevent side reactions.
-
-
Product Isolation and Purification:
-
High Polarity: The final product is a polar, basic amine. This can make extraction and purification challenging. After deprotection and neutralization, you may need to use a more polar solvent like a chloroform/isopropanol mixture for extraction.
-
Chromatography: Purifying amines on standard silica gel can be difficult due to strong binding of the basic amine to the acidic silica, leading to peak tailing and poor recovery.[15][16]
-
Option A: Modified Eluent: Add a small amount of a volatile base like triethylamine (~1%) or ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica.[15]
-
Option B: Alternative Stationary Phase: Use basic alumina or an amine-functionalized silica column for better results.[15]
-
Option C: Reversed-Phase: For highly polar amines, reversed-phase chromatography (C18 silica) with a mobile phase containing a buffer (e.g., ammonium bicarbonate or formic acid) can be very effective.[17]
-
-
Protocol: Standard N-Boc Deprotection with TFA
-
Dissolution: Dissolve the protected intermediate, tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate, in anhydrous Dichloromethane (DCM) (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[12]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer multiple times with DCM or a DCM/IPA mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude amine using one of the chromatography methods described in FAQ 4.
References
-
Patel, I., Ganesan, G., & Jain, S. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. Retrieved from [Link]
-
Teledyne ISCO. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Retrieved from [Link]
-
Orgasynth. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
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- 5. vapourtec.com [vapourtec.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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Technical Support Center: Optimizing Pyrazole-Pyrrolidine Coupling Reactions
Welcome to the technical support center for optimizing pyrazole-pyrrolidine C-N cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming this crucial chemical bond. Pyrazole-pyrrolidine motifs are prevalent in pharmacologically active compounds, making their efficient synthesis a critical objective.
This resource provides field-proven insights and troubleshooting strategies, moving beyond simple protocols to explain the underlying chemical principles that govern success. We will primarily focus on the palladium-catalyzed Buchwald-Hartwig amination, the workhorse for such transformations, while also addressing its limitations and viable alternatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when planning or initiating a pyrazole-pyrrolidine coupling experiment.
Q1: What is the best "go-to" catalyst system to start with for a pyrazole-pyrrolidine coupling?
For a reliable starting point, a modern palladium precatalyst system is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] These precatalysts offer better reproducibility and facilitate the clean generation of the active catalyst.[1]
A robust initial screening condition would be:
-
Palladium Source: A G3 or G4 Buchwald Palladacycle Precatalyst (1-2 mol%).
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as BrettPhos or AdBrettPhos (1.2-2.4 mol% relative to Pd).[2]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents).
-
Solvent: Anhydrous, degassed toluene or dioxane (0.1-0.5 M concentration).
-
Temperature: 80-110 °C.
Q2: My pyrazole has an unprotected N-H group. Can I still perform the coupling at the carbon position?
Direct C-N coupling on an N-H unprotected pyrazole is highly challenging. The pyrazole N-H is acidic and will readily compete with pyrrolidine as the nucleophile, leading to N-arylation of the pyrazole itself, dimerization, or other side products.[1] It is almost always necessary to protect the pyrazole nitrogen. Common protecting groups include:
-
Trityl (Tr): Offers good steric bulk and is stable to the reaction conditions but requires specific deprotection steps.[3][4]
-
Benzyl (Bn): A common protecting group, often removable by hydrogenolysis.[5]
-
Aryl groups (e.g., Phenyl): Can be installed via a separate N-arylation reaction if the target molecule requires it.
Q3: What is the role of the base, and how critical is the choice?
The base is crucial and serves to deprotonate the amine (or a palladium-amine complex) to generate the active nucleophile for the catalytic cycle.[6] The choice of base is critical and can dictate the outcome.
-
Strong, Non-coordinating Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig reactions due to its high basicity and poor nucleophilicity.[6]
-
Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[1]
-
Soluble Organic Bases: Bases like DBU can be used, but kinetic studies have shown that they can sometimes inhibit the reaction by competing with the amine for binding to the palladium center.[7]
Q4: Why is an inert atmosphere and anhydrous solvent so important?
The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state, killing the catalytic cycle.[1] Water can also participate in side reactions, such as the hydrolysis of the aryl halide to form phenols. Therefore, the use of anhydrous, degassed solvents and the rigorous exclusion of air (e.g., via a nitrogen or argon atmosphere) are mandatory for success.[1]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the reaction.
Problem: Low to No Product Yield
A low or non-existent yield is the most common issue. The key is to diagnose the root cause systematically.
The first step is to ensure your catalyst is active.
-
Troubleshooting Steps:
-
Use a Precatalyst: If you are using older Pd(OAc)₂ or Pd₂(dba)₃, switch to a commercially available, air-stable palladacycle precatalyst (e.g., BrettPhos G3-Palladacycle) to ensure reliable activation.[1][8]
-
Verify Reagent Quality: Ensure ligands have not been oxidized by air and that the palladium source is from a reliable vendor.
-
Inert Atmosphere: Double-check that your reaction setup is truly inert. Ensure solvents were properly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).
-
This is a critical and often overlooked issue specific to pyrrolidine and other alkylamines with β-hydrogens. The palladium-amide intermediate can undergo β-hydride elimination, leading to a low yield of the desired coupled product.[3][4] This pathway is a known drawback of using palladium for certain aliphatic amines.
-
Troubleshooting Steps:
-
Confirm the Issue: If you have ruled out catalyst inactivity and other basic issues, β-hydride elimination is a strong possibility. One study reported a yield of only 7% for a pyrazole-pyrrolidine coupling using a Pd(dba)₂/tBuDavePhos system due to this side reaction.[3][4]
-
Switch to a Copper Catalyst: The most effective solution is often to switch from a palladium to a copper-based catalyst system. Copper(I) iodide (CuI) has been shown to be significantly more effective for coupling pyrrolidine to halopyrazoles, as it is less prone to the β-elimination pathway. In the same study mentioned above, switching to CuI increased the product yield to 43%.[4]
-
The following table, adapted from data on C4-amination of 4-halo-1H-1-tritylpyrazoles, illustrates the dramatic effect of the catalyst choice.[4]
| Catalyst System | Amine | Halopyrazole | Yield | Primary Issue with Pd |
| Pd(dba)₂ / tBuDavePhos | Pyrrolidine | 4-Bromo-1-tritylpyrazole | 7% | β-Hydride Elimination |
| CuI | Pyrrolidine | 4-Iodo-1-tritylpyrazole | 43% | N/A |
Problem: Significant Side Product Formation
The appearance of unexpected peaks in your LC-MS or NMR requires identifying the side reaction to address it.
This is the replacement of the halide on your pyrazole with a hydrogen atom.
-
Cause: Often caused by trace amounts of water or other proton sources in the reaction.
-
Solution: Rigorously dry all reagents and solvents. Ensure the inert atmosphere is maintained throughout the reaction.
The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalysis.[8]
-
Cause: The pyrazole substrate itself can act as a ligand, deactivating the catalyst.
-
Solution:
-
Use Bulky Ligands: Sterically demanding ligands like AdBrettPhos or tBuBrettPhos can help prevent the pyrazole from displacing the ligand from the metal center.[2]
-
Adjust Pd/Ligand Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1) can sometimes help maintain the active catalytic species.
-
Part 3: Experimental Protocols & Workflows
General Screening Protocol for Pyrazole-Pyrrolidine Coupling
This protocol outlines a standard procedure for setting up a small-scale test reaction.
Materials:
-
Protected Halopyrazole (e.g., 1-Trityl-4-bromopyrazole) (1.0 equiv)
-
Pyrrolidine (1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., BrettPhos G3-Palladacycle) (2 mol%)
-
Base (e.g., NaOtBu) (2.0 equiv)
-
Anhydrous, degassed Toluene (to make 0.2 M solution)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Preparation: In a glovebox, add the protected halopyrazole, palladium precatalyst, and base to the reaction vial.
-
Reagent Addition: Remove the vial from the glovebox. Add the anhydrous, degassed toluene via syringe, followed by the pyrrolidine.
-
Inert Atmosphere: Briefly sparge the headspace of the vial with argon for 1-2 minutes before sealing the cap tightly.
-
Reaction: Place the vial in a pre-heated heating block or oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for addressing common issues in pyrazole-pyrrolidine coupling.
Caption: A logical guide for troubleshooting low-yield pyrazole-pyrrolidine coupling reactions.
References
-
Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4603. [Link]
-
Kim, H., et al. (2020). Figure 2: Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Kim, H., et al. (2020). Table 2: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Surasani, R., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
-
Buchwald, S. L., et al. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3121–3131. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Oisaki, K., & Kanai, M. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(7), 856. [Link]
-
Vitaku, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1235-1269. [Link]
-
Bonacorsi, S. J., et al. (2006). Pyrazole Synthesis Using a Titanium-Catalyzed Multicomponent Coupling Reaction and Synthesis of Withasomnine. Organic Letters, 8(19), 4219–4222. [Link]
-
Mukherjee, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 13-21. [Link]
-
Tlaceca, R., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859. [Link]
-
Surasani, R., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]
-
Fortman, G. C., et al. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 141(34), 13586–13595. [Link]
-
Cocco, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1385–1395. [Link]
-
Beeson, T. D., et al. (2011). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 133(23), 8822–8825. [Link]
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Li, J., et al. (2019). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. Molecules, 24(16), 2953. [Link]
-
Odedra, A., & Seeberger, P. H. (2009). 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor. Angewandte Chemie International Edition, 48(15), 2699–2702. [Link]
-
Khalilov, L. M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5202. [Link]
-
Gryko, D. T., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(84), 11539–11542. [Link]
-
Sun, X. J., et al. (2005). Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. Journal of Organometallic Chemistry, 690(5), 1357-1363. [Link]
-
Martinek, N., et al. (2022). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. [Link]
-
ChemHelp ASAP. (2020). palladium coupling catalyst activation. YouTube. [Link]
-
Dreher, S. D., et al. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 12(3), 471–476. [Link]
-
Khalilov, L. M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed Central. [Link]
-
MacAodha, D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294–2313. [Link]
-
Al-Abdullah, E. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103512. [Link]
-
Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2038–2075. [Link]
-
Wang, X., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(10), 2326–2340. [Link]
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Technical Support Center: Stability of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole in DMSO Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice regarding the stability of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole when stored and used in Dimethyl Sulfoxide (DMSO) solution. As Senior Application Scientists, we have compiled this information based on established principles of chemical stability and extensive experience with small molecule compound libraries.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound in DMSO.
Q1: What is the expected shelf-life of this compound in DMSO at room temperature?
A1: Storing stock solutions of compounds in DMSO at room temperature for extended periods is generally not recommended due to the increased risk of degradation. Studies on large compound libraries have shown a significant decrease in compound integrity over time at ambient temperatures. For instance, one study observed that the probability of observing a compound was 92% after 3 months, 83% after 6 months, and only 52% after one year of storage at room temperature in DMSO.[1][2][3]
The specific stability of this compound has not been extensively reported in the literature. However, based on its structure—containing a pyrazole ring and a pyrrolidine moiety—and general knowledge of small molecule stability, prolonged exposure to ambient conditions could lead to degradation. The pyrrolidine ring, being a cyclic secondary amine, could be susceptible to oxidation.[4] Pyrazole rings are generally stable but can undergo reactions under certain conditions.[5][6]
Recommendation: For short-term use (i.e., a few days to a week), storage at room temperature is likely acceptable. However, for long-term storage, it is crucial to follow the recommendations outlined in Q2.
Q2: What are the optimal storage conditions for a 10 mM stock solution of this compound in DMSO?
A2: The optimal storage conditions for DMSO stock solutions aim to minimize chemical degradation and maintain the compound's integrity. Based on extensive studies of compound repositories, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (preferred) | Low temperatures significantly slow down the rate of chemical reactions, thereby preserving the compound's structure. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the compound. The pyrrolidine nitrogen in your compound could be susceptible to oxidation. |
| Container | Polypropylene or glass vials with secure seals | Both materials have shown minimal impact on compound recovery.[7] Secure sealing is critical to prevent moisture absorption and solvent evaporation. |
| Light Exposure | Store in the dark (amber vials or in a freezer) | Protects against potential photodegradation, although specific photosensitivity of this compound is not documented. |
Q3: I've noticed a decrease in the activity of my compound in my assay. Could this be due to degradation in the DMSO stock?
A3: Yes, a decrease in biological activity is a common indicator of compound degradation. Several factors related to the storage and handling of your DMSO stock could be responsible:
-
Improper Storage Temperature: As discussed in Q1, storage at room temperature or even 4°C for extended periods can lead to degradation.[1][2][3]
-
Presence of Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Water can facilitate hydrolysis of certain functional groups. While this compound does not have readily hydrolyzable groups like esters or amides, the presence of water can still influence degradation pathways.[7] Some studies suggest that a DMSO/water (90/10) mixture can be a stable storage solvent for many compounds when stored at 4°C.[9]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce atmospheric moisture and oxygen, potentially accelerating degradation.[7][10] It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of susceptible functional groups. The nitrogen atom in the pyrrolidine ring could be prone to oxidation.
To confirm if degradation is the cause of decreased activity, an analytical assessment of the stock solution's purity is recommended (see Section 2).
Q4: Is it better to store my compound as a dry powder or in a DMSO solution?
A4: For long-term archival storage, storing the compound as a dry powder under inert gas at -20°C or -80°C is the most stable option. However, for routine experimental use, having a concentrated stock solution in DMSO is more convenient.
Workflow Recommendation:
-
Archival Stock: Store the bulk of the compound as a solid in a desiccator at low temperature.
-
Master Stock Solution: Prepare a high-concentration master stock solution (e.g., 10-20 mM) in anhydrous DMSO.
-
Working Aliquots: Create smaller, single-use aliquots of the master stock solution. Store these at -20°C or -80°C. This practice minimizes freeze-thaw cycles of the master stock.[10]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with your this compound DMSO solution.
Issue: Inconsistent experimental results or loss of compound activity.
This is a common problem that can often be traced back to the integrity of the compound stock solution. Follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Purity Assessment by LC-MS
This protocol provides a general method for assessing the purity of your this compound DMSO stock solution.
Objective: To determine the purity of the compound and identify any potential degradation products.
Materials:
-
DMSO stock solution of this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of your DMSO stock solution to a final concentration of approximately 1 µg/mL in a 50:50 mixture of ACN and water. For example, take 1 µL of a 10 mM stock and dilute it in 1 mL of the ACN/water mixture.
-
Prepare a "time-zero" sample from a freshly prepared solution of the solid compound for comparison.
-
-
LC-MS Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 2 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the expected mass of the protonated molecule [M+H]⁺. For this compound (C₈H₁₃N₃, MW = 151.21), the expected m/z would be approximately 152.12.
-
-
Data Analysis:
-
Compare the chromatograms of your stored sample and the freshly prepared sample.
-
Look for the appearance of new peaks or a decrease in the area of the main compound peak in the stored sample.
-
Analyze the mass spectra of any new peaks to identify potential degradation products.
-
Section 3: Potential Degradation Pathways
While specific degradation pathways for this compound in DMSO have not been published, we can hypothesize potential routes based on its chemical structure.
Caption: Potential degradation pathways for this compound.
-
Oxidation: The tertiary amine in the pyrrolidine ring could be susceptible to oxidation, forming an N-oxide. This is a common degradation pathway for compounds containing amine functionalities.
-
Ring Opening: While less likely under standard storage conditions, the pyrrolidine ring could potentially undergo ring-opening reactions, especially in the presence of contaminants or upon exposure to high energy (e.g., light).
-
Pyrazole Ring Modification: The pyrazole ring is generally stable, but strong oxidizing conditions or UV light could potentially lead to its modification.[5]
Understanding these potential pathways can aid in the interpretation of analytical data when assessing the stability of your compound.
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]
-
Yufeng, Z., et al. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(5), 398-406. [Link]
-
Popa-Burke, I. G., et al. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(5), 398-406. [Link]
-
Cheng, X., et al. (2011). Characterization of Short-Term Temperature, Exposure, and Solubilization Effects on Library Compound Quality. Journal of Biomolecular Screening, 16(5), 546-556. [Link]
-
The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (n.d.). ResearchGate. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2024). AntBio. [Link]
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Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). ResearchGate. [Link]
-
Lipinski, C. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]
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Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
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What is the best way of storing a DMSO in a research lab? (2018). Quora. [Link]
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Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. (2014). ResearchGate. [Link]
-
Cederbaum, A. I., & Berl, L. (1982). Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes. Archives of Biochemistry and Biophysics, 216(2), 530-543. [Link]
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Wikipedia contributors. (2024). Pyrrolidine. Wikipedia, The Free Encyclopedia. [Link]
-
Raut, A. W., & Doshi, A. G. (1998). Dehydrogenation of Pyrazoline and its Derivative using Dmso-I2-H2SO4 and Dmso-I2-System. Oriental Journal of Chemistry, 14(2). [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Institutes of Health. [Link]
-
Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). ResearchGate. [Link]
-
4-methyl-1-(pyrrolidin-3-yl)-1h-pyrazole. (n.d.). PubChemLite. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(5)/[11].pdf]([Link]11].pdf)
-
1,4-Dimethyl-5-pyrrolidin-3-YL-pyrazole. (n.d.). PubChem. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2016). National Institutes of Health. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). MDPI. [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2017). PubMed. [Link]
-
1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). PubMed. [Link]
-
CAS#:1499784-84-7 | 1-methyl-4-(3-methylpyrrolidin-3-yl)-1H-pyrazole. (n.d.). Chemsrc. [Link]
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Technical Support Center: Purification of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Here is a technical support center guide for researchers, scientists, and drug development professionals on the challenges in the purification of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.
Welcome to the technical support guide for the purification of this compound. This molecule, containing both a pyrazole and a pyrrolidine moiety, presents a unique set of purification challenges due to its basicity, potential for regioisomeric impurities, and a chiral center. This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter in the laboratory.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, hands-on issues that can arise during the purification workflow.
Q1: My compound is streaking badly or showing significant tailing during silica gel chromatography. What's happening and how do I fix it?
Root Cause Analysis: This is a classic problem when purifying compounds containing a basic nitrogen, such as the secondary amine in the pyrrolidine ring.[1] The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to poor peak shape (tailing), and in severe cases, can result in the loss of your compound on the column.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a competitive base to your mobile phase to saturate the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). TEA is volatile and can typically be removed easily under high vacuum.
-
Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as part of your mobile phase (e.g., preparing a 2-10% solution of 7N NH3/MeOH in DCM) is highly effective.
-
-
Use of Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of free silanol groups. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial, although resolution may differ.
Diagram: Mechanism of Tailing and Mitigation
Caption: Mitigation of peak tailing on silica gel.
Q2: I'm struggling to separate my target compound from a very closely related impurity. TLC shows the spots are almost on top of each other. What are my options?
Root Cause Analysis: This issue commonly arises from regioisomers formed during the pyrazole ring synthesis or from precursors with similar polarity.[2] These molecules have very similar physical properties, making them difficult to resolve with standard chromatography.[2]
Solutions:
-
Optimize Flash Chromatography:
-
Shallow Gradient: Switch from a steep gradient to a very shallow one (or even isocratic elution) using the solvent system that shows the best, albeit small, separation on TLC.[2]
-
Solvent System Change: Experiment with different solvent systems that offer alternative selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone.
-
Dry Loading: Always use a dry loading technique. Dissolving the crude material in a strong solvent and loading it directly onto the column can ruin separation. Adsorb your compound onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column.[2]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC is the preferred method.
-
Normal Phase HPLC: Can offer superior resolution to flash chromatography.
-
Reverse-Phase HPLC (RP-HPLC): Using a C18 column with a mobile phase like water and acetonitrile (often with additives like TFA or formic acid) provides an orthogonal separation mechanism based on hydrophobicity, which can often resolve isomers that are inseparable on silica.[2][3]
-
-
Purification via Salt Formation & Crystallization:
-
This technique leverages chemical properties over physical ones. React your crude material (which contains the basic target molecule) with an acid (e.g., HCl, HBr, or an organic acid) to form the acid addition salt.[4] Non-basic impurities will not form salts. The resulting salt often has very different solubility properties and can be purified by crystallization or precipitation, leaving impurities behind in the solvent.[4] The free base can then be regenerated by treatment with a base.
-
Q3: My synthesis was not stereoselective, and I need to separate the enantiomers. How can I do this?
Root Cause Analysis: The pyrrolidine ring at the 3-position contains a stereocenter. If your synthesis started from racemic materials or did not employ a stereoselective method, your final product will be a 1:1 mixture of enantiomers (a racemate). Enantiomers have identical physical properties in a non-chiral environment, making them impossible to separate with standard chromatography.[2]
Solutions:
-
Chiral Chromatography: This is the most direct and widely used method for resolving enantiomers in a research and development setting.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for pyrazole derivatives.[2][5] Columns based on cellulose or amylose derivatives (e.g., Lux Cellulose-2, Lux Amylose-2) have demonstrated excellent chiral recognition for similar compounds.[6]
-
Supercritical Fluid Chromatography (SFC): SFC is often faster, uses less solvent, and can be more efficient than HPLC for chiral separations.[5] It is an excellent technique for isolating pure enantiomers on a milligram to gram scale.[5]
-
| Technique | Stationary Phase (Example) | Mobile Phase (Typical) | Key Advantage |
| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Normal: Hexane/Ethanol[2] Polar Organic: Acetonitrile/Methanol | High resolution, well-established methodology.[6] |
| Chiral SFC | (S,S) or (R,R) Whelk-O1, Polysaccharide CSPs | CO₂ with a co-solvent (e.g., Methanol) | Fast, reduced solvent consumption, efficient.[5] |
Frequently Asked Questions (FAQs)
What is a good starting strategy for a first-pass purification of a crude reaction mixture?
A logical workflow is essential to efficiently move from a crude mixture to a pure compound.
Diagram: General Purification Workflow
Caption: A decision-making workflow for purification.
-
Initial Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) and LCMS to understand the number of components and identify your product peak.
-
Liquid-Liquid Extraction (Acid-Base): Before chromatography, perform an acid-base extraction. Dissolve the crude mixture in a solvent like ethyl acetate. Wash with an acidic aqueous solution (e.g., 1M HCl). Your basic product will move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent. This simple step can dramatically simplify the subsequent chromatography.
-
Flash Chromatography: After the extraction, purify the material using automated flash chromatography on silica gel. Start with a standard mobile phase like Dichloromethane/Methanol or Ethyl Acetate/Hexane, but be sure to include 0.1-1% Triethylamine (TEA) to prevent streaking.[2][7]
-
Purity Confirmation: Analyze the combined, pure fractions by NMR and HPLC to confirm both identity and purity.[8][9]
How do I perform the key analytical techniques for purity assessment?
Ensuring the final purity of your compound is critical. A combination of methods is always recommended.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are visible above the noise. Integration of the ¹H NMR signals can give a rough estimate of purity against a known standard.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment.
-
Method: A reverse-phase C18 column is common.[2] A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.[3]
-
Detection: Use a UV detector at a wavelength where your compound has strong absorbance (e.g., determined by a UV-Vis spectrum). Purity is typically reported as a percentage of the total peak area.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, providing strong evidence of the compound's identity.
Detailed Experimental Protocols
Protocol 1: Flash Chromatography with Basic Modifier
-
Sample Preparation (Dry Loading): a. Dissolve your crude material (~500 mg) in a minimal amount of a strong solvent (e.g., 5-10 mL of Dichloromethane or Methanol). b. Add 2-3 times the mass of silica gel (~1-1.5 g) to this solution. c. Carefully evaporate all the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Column Packing and Elution: a. Select an appropriate size silica gel column for your instrument. b. Equilibrate the column with your starting mobile phase (e.g., 100% Ethyl Acetate + 0.5% TEA). c. Load the dry sample onto the column. d. Begin the elution using a gradient. For example, a linear gradient from 0% to 20% Methanol in Ethyl Acetate (with 0.5% TEA maintained throughout) over 15-20 column volumes. e. Collect fractions and monitor by TLC or the instrument's UV detector.
-
Post-Processing: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure. c. Place the final sample under high vacuum for several hours to remove residual solvents like TEA.
References
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Tech Support.
- Szczerba, T. (2013). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up.
- Bhavya Sai, K., & Durga Deepak, N. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Paper Publications. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ijcpa.in. (n.d.).
- National Institutes of Health (NIH). (2024).
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcpa.in [ijcpa.in]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. ejbps.com [ejbps.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: By-product Formation in the Synthesis of 4-Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-substituted pyrazoles. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges related to by-product formation in your experiments. As Senior Application Scientists, we understand that achieving high purity and yield is critical for your research and development efforts. This resource combines established chemical principles with field-proven insights to help you navigate the complexities of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-substituted pyrazoles and what are their primary by-products?
The synthesis of 4-substituted pyrazoles is predominantly achieved through several key methods, each with its own set of potential by-products. The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Other common methods include multicomponent reactions and the functionalization of a pre-formed pyrazole ring.
Common Synthetic Routes and Associated By-products:
| Synthetic Route | Common By-products | Primary Cause |
| Knorr/Paal-Knorr Synthesis (1,3-dicarbonyl + hydrazine) | Regioisomers, pyrazoline intermediates, di-addition products, colored impurities.[1] | Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines, incomplete cyclization/aromatization, side reactions of hydrazine.[1][2] |
| Multicomponent Reactions (e.g., aldehyde, active methylene nitrile, hydrazine) | Isomeric pyranopyrazoles, partially cyclized intermediates. | Competing reaction pathways, incorrect stoichiometry, or suboptimal catalyst choice.[3] |
| Functionalization of Pyrazole Ring (e.g., Halogenation, Nitration) | Over-functionalized products (e.g., di-halogenated), isomeric products. | Harsh reaction conditions, lack of regioselective control. |
| N-Alkylation of Pyrazoles | Mixture of N1 and N2 alkylated regioisomers. | Similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[4][5] |
Q2: My NMR shows two sets of peaks for my desired product. What is the likely cause and how can I fix it?
The presence of duplicate sets of peaks in the NMR spectrum is a classic sign of regioisomer formation. This is a very common issue, especially in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of two pyrazole regioisomers that are often difficult to separate.[2]
Key Factors Influencing Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[2]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the attack at the less sterically hindered carbonyl group.[2]
-
Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can significantly influence which isomer is favored.[2] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[2]
Q3: My reaction mixture has turned a dark yellow/red color. What causes this and how can I prevent it?
The formation of colored impurities is a frequent observation in pyrazole synthesis, often stemming from side reactions involving the hydrazine starting material.[1]
Potential Causes and Solutions:
-
Hydrazine Decomposition/Oxidation: Hydrazines can be sensitive to air and light, leading to decomposition and the formation of colored by-products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.[6]
-
Acid-Promoted Side Reactions: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored by-products.[6][7] The addition of one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[6]
-
Purification: In many cases, these colored impurities can be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification steps such as column chromatography or recrystallization.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of Regioisomers in Knorr/Paal-Knorr Synthesis
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[1]
-
Multiple spots are observed on TLC, even after initial purification attempts.[1]
-
Broadened melting point range of the isolated product.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Detailed Protocols:
Protocol 1: Solvent Screening for Improved Regioselectivity
Recent studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation.[8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]
-
Setup: Prepare three parallel reactions in sealed vials.
-
Reactants: To each vial, add the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol).
-
Solvents: To the vials, add:
-
Vial 1: Ethanol (5 mL)
-
Vial 2: TFE (5 mL)
-
Vial 3: HFIP (5 mL)
-
-
Reaction: Stir the reactions at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Analysis: After workup, analyze the crude product mixture from each reaction by ¹H NMR to determine the regioisomeric ratio.
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 36:64 | 99 | [8] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | 99 | [8] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | 98 | [8] |
Issue 2: Incomplete Cyclization Leading to Pyrazoline By-products
Symptoms:
-
Mass spectrometry data shows a mass corresponding to the desired product + 2 amu (or other intermediates).
-
NMR may show signals corresponding to sp³ hybridized carbons in the pyrazole ring.
-
The reaction appears to stall before full conversion of starting materials.
Causality and Troubleshooting Workflow:
Sources
Technical Support Center: Troubleshooting Inconsistent Results with 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Welcome to the technical support guide for 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter inconsistencies during the synthesis, purification, handling, or application of this compound. Our goal is to provide field-proven insights and actionable protocols to help you diagnose and resolve common experimental challenges, ensuring the reliability and reproducibility of your results.
This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Compound Profile & Handling
This section addresses the most common initial questions regarding the properties and proper handling of this compound.
Q1: What are the key structural features and physicochemical properties of this compound?
Answer: this compound is a heterocyclic compound featuring a substituted pyrazole ring linked to a pyrrolidine ring. The pyrrolidine moiety contains a secondary amine, which is a key reactive site and contributes to the compound's basicity.[1][2] The N-methylated pyrazole ring is generally stable and aromatic.[3] Understanding these features is critical for predicting its reactivity and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Note |
|---|---|---|
| Molecular Formula | C₈H₁₃N₃ | [4] |
| Molecular Weight | 151.21 g/mol | [4] |
| CAS Number | 1211542-11-8 | [5] |
| Predicted XlogP | 0.0 | [4] |
| Hydrogen Bond Donors | 1 (from pyrrolidine N-H) | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole, 1 from pyrrolidine) | ChemScene[6] |
| Appearance | Typically a liquid or low-melting solid | Inferred from structure |
| pKa (Conjugate Acid) | ~9-10 | Estimated based on pyrrolidine's basicity[2] |
Q2: How should I properly store this compound to ensure long-term stability?
Answer: Due to the presence of the secondary amine in the pyrrolidine ring, the compound is susceptible to oxidation and can react with atmospheric carbon dioxide to form a carbonate salt.
-
Short-Term Storage (Days to Weeks): Store in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[6]
-
Long-Term Storage (Months to Years): For optimal stability, store as a salt (e.g., hydrochloride[7][8] or dihydrochloride[7]) under an inert atmosphere at -20°C. The free base is more prone to degradation.
Q3: Is this compound hygroscopic or sensitive to air?
Answer: Yes. Secondary amines like pyrrolidine are known to be hygroscopic and can absorb moisture from the air.[9] More critically, they are susceptible to slow oxidation upon prolonged exposure to air, which can lead to the formation of colored impurities and a decrease in purity. Always handle the compound under an inert atmosphere where possible.
Section 2: Troubleshooting Guides for Synthesis & Purification
Inconsistent results often originate from the synthesis and purification stages. This section provides a logical framework for diagnosing these issues.
Issue 1: Low or Inconsistent Reaction Yields
Q: My synthetic yield is consistently low or varies significantly between batches. What are the common causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis can stem from multiple factors.[10][11] A systematic approach is the most effective way to troubleshoot this problem. The workflow below outlines a diagnostic process.
Caption: Workflow for troubleshooting low reaction yields.
Causality Explained:
-
Reagent Quality: The synthesis of pyrazoles often involves condensation reactions that are sensitive to impurities in the starting materials.[12][13] For instance, if synthesizing from a 1,3-dicarbonyl precursor and methylhydrazine, impurities can lead to significant side product formation.
-
Reaction Conditions: Suboptimal temperature or reaction time is a common cause of incomplete reactions.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure starting materials are fully consumed before workup.
-
Atmospheric Control: If your synthetic route involves organometallic reagents or strong bases, strict exclusion of air and moisture is critical to prevent quenching and side reactions.[10]
-
Workup & Purification: The basic nitrogen of the pyrrolidine ring can cause the compound to streak on silica gel, leading to poor separation and product loss. To mitigate this, consider pre-treating your silica gel with triethylamine (0.5-1% in the eluent) or using an alternative like alumina.
Issue 2: Purity and Unexpected Side Products
Q: I'm observing unexpected spots on my TLC or peaks in my LC-MS analysis. What are these impurities likely to be?
Answer: The structure of this compound allows for several potential side products depending on the synthetic route.
Table 2: Potential Side Products and Impurities
| Potential Impurity | Expected Mass Difference from Product (151.11) | Likely Cause & Identification |
|---|---|---|
| Regioisomer | 0 | If the synthesis involves cyclization to form the pyrazole ring, substitution at the 3- or 5-position instead of the 4-position is possible.[12] Differentiated by 2D NMR (HMBC, NOESY). |
| N-Alkylated Pyrrolidine | +14 (CH₃), +28 (Et), etc. | The secondary amine on the pyrrolidine is a strong nucleophile and can react with alkylating agents if present.[2] |
| Oxidized Product | +14 (Dehydrogenation to pyrroline), +16 (N-oxide) | Exposure to air/oxidants during synthesis or workup.[14] |
| Unreacted Starting Material | Varies | Incomplete reaction. Identify by comparing with authentic standards via TLC/LC-MS. |
| Dimerized Product | +150 (approx.) | Possible if reactive intermediates are formed that can self-condense. |
Protocol for Effective Purification: If standard silica gel chromatography fails, consider the following:
-
Acid-Base Extraction: Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane). Extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract the product into an organic solvent.
-
Reverse-Phase Chromatography (C18): This is often effective for polar, basic compounds. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the compound is protonated and elutes with a sharp peak.
-
Purification via Salt Formation: The compound can be purified by forming a crystalline salt, such as the hydrochloride or phosphate salt, filtering the solid, and then liberating the free base if needed.[15]
Section 3: Troubleshooting Inconsistent Analytical & Experimental Results
Even with a pure compound, inconsistencies can arise during storage and use.
Issue 3: Compound Degradation in Solution or During Storage
Q: My sample shows new impurity peaks after being stored in solution for a few days. What are the likely degradation pathways?
Answer: The pyrrolidine ring is the most likely site of degradation. The primary pathways are oxidative.
Caption: Potential degradation pathways for the title compound.
Best Practices for Stock Solutions:
-
Solvent Choice: Use anhydrous, high-purity solvents like DMSO or ethanol. Avoid chlorinated solvents for long-term storage as they can generate acidic impurities.
-
Concentration: Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the solvent-to-compound ratio.
-
Storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Inert Atmosphere: Before sealing, flush the vial headspace with argon or nitrogen.
Issue 4: High Variability in Biological Assay Results
Q: I'm observing inconsistent IC₅₀ values or high standard deviations in my biological assays. Could the compound be the source of this variability?
Answer: Yes, compound instability in the assay medium is a frequent cause of irreproducible biological data. The compound may degrade, precipitate, or interact with media components.
Protocol 2: Assessing Compound Stability in Assay Buffer This protocol helps determine if your compound is stable under the specific conditions of your biological experiment.
-
Preparation: Prepare a solution of your compound in the final assay buffer at the highest concentration you plan to test. Also, prepare a control solution in a stable solvent like DMSO.
-
Incubation: Incubate the assay buffer solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, for the duration of the assay).
-
Time Points: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the incubated solution.
-
Analysis: Analyze the aliquots by LC-MS. Quantify the peak area of the parent compound relative to the t=0 time point.
-
Interpretation:
-
>95% remaining: The compound is stable. The variability likely comes from another source.
-
<95% remaining: The compound is degrading. Consider shortening the assay duration, adding antioxidants (if compatible), or using a more stable salt form of the compound.
-
Peak area drops precipitously: The compound may be precipitating. Check solubility limits or add a co-solvent if the assay permits.
-
By systematically addressing these potential pitfalls, researchers can significantly improve the consistency and reliability of their experimental outcomes with this compound.
References
-
ChemSrc. 1-methyl-4-(3-methylpyrrolidin-3-yl)-1H-pyrazole. [Link]
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Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. [Link]
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Safrole. Pyrrolidine Properties, Reactions and Applications. [Link]
-
Wikipedia. Pyrrolidine. [Link]
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2a biotech. This compound HYDROCHLORIDE. [Link]
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ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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PubChemLite. This compound. [Link]
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IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]
-
Semantic Scholar. Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
PubChemLite. 4-methyl-1-(pyrrolidin-3-yl)-1h-pyrazole. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]
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Scribd. Questions-Answers Heterocyclic Chemistry. [Link]
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IJIRSET. Synthesis of Heterocyclic Compounds. [Link]
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Heterocyclic Compounds. Heterocyclic Compounds. [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
- Google P
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PubMed. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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Technical Support Center: Long-Term Storage Protocol for 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
This guide provides a comprehensive protocol for the long-term storage of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, CAS No. 1211542-11-8. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this valuable heterocyclic compound. This document goes beyond simple instructions, offering insights into the rationale behind the recommended procedures and providing troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] The principal goal is to minimize exposure to environmental factors that can accelerate degradation.
Q2: Why is storage at 2-8°C recommended?
Lowering the temperature slows down the rate of chemical reactions, including potential degradation pathways. While freezing may seem like a better option, it can sometimes introduce issues with moisture condensation during temperature cycling. Refrigeration at 2-8°C provides a stable, low-energy environment that significantly extends the shelf-life of the compound without the risks associated with freezing.[1]
Q3: What type of container is best for storing this compound?
Use a container made of an inert material, such as amber glass or a chemically resistant plastic, with a secure, airtight seal.[3] Amber glass is particularly recommended as it protects the compound from light, which can be a source of energy for photolytic degradation. The container should be properly labeled with the compound name, CAS number, date of receipt, and any relevant safety information.
Q4: My compound arrived as a hydrochloride or dihydrochloride salt. Do the storage conditions differ?
The storage conditions for the salt forms of this compound (hydrochloride, CAS No. 1359656-23-7; dihydrochloride, CAS No. 1949815-97-7) are the same as for the free base: 2-8°C in a tightly sealed container, protected from light and moisture .[4][5] Salts are often more stable and less hygroscopic than their free base counterparts, but adherence to these storage conditions is still critical for ensuring long-term integrity.
Q5: How should I handle the compound when taking a sample from the main stock?
To prevent contamination and degradation of the main stock, follow these steps:
-
Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Handle the compound in a clean, dry, and inert atmosphere, if possible (e.g., in a glove box or under a stream of argon or nitrogen).
-
Use clean, dry spatulas and other equipment.
-
Tightly reseal the container immediately after use and return it to 2-8°C storage.[1]
Troubleshooting Guide
Problem 1: I observe a change in the color or physical appearance of my solid compound.
-
Potential Cause: This could indicate degradation or contamination. The pyrrolidine and pyrazole moieties, while generally stable, can be susceptible to oxidation or reaction with impurities over time, especially with improper storage.[6][7]
-
Solution: Do not use the compound for sensitive experiments. It is crucial to re-analyze the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the extent of degradation.[8]
Problem 2: My experimental results are inconsistent, and I suspect the compound's integrity.
-
Potential Cause: Inconsistent results can be a sign of compound degradation, leading to a lower effective concentration of the active molecule. The pyrrolidine ring, being a secondary amine, can be susceptible to oxidation, while the pyrazole ring can undergo various reactions depending on the conditions.[7][9][10]
-
Solution:
-
Verify Storage Conditions: Ensure that the compound has been consistently stored at 2-8°C and protected from light and moisture.
-
Perform Purity Analysis: A quantitative purity assessment is necessary. Use a validated HPLC method to determine the purity of your current stock. Compare this to the certificate of analysis that came with the compound or to a freshly opened sample.
-
Consider Solution Stability: If you are working with solutions, be aware that stability in solution is often lower than in the solid state. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
-
Problem 3: The compound is difficult to dissolve after long-term storage.
-
Potential Cause: This could be due to the absorption of moisture, leading to clumping, or potential polymerization or degradation into less soluble byproducts.
-
Solution:
-
Drying: If moisture absorption is suspected, the compound can be dried under a high vacuum.
-
Purity Check: A change in solubility is a strong indicator of a change in chemical composition. A purity analysis is highly recommended before further use.[11]
-
Long-Term Storage and Stability Verification Protocol
This protocol outlines the steps for the proper long-term storage and periodic verification of the stability of this compound.
I. Initial Handling and Aliquoting
-
Receipt and Inspection: Upon receiving the compound, visually inspect the container for any damage. Note the manufacturer's recommended storage conditions.
-
Equilibration: Before opening for the first time, allow the container to warm to room temperature for at least 30-60 minutes to prevent moisture condensation.
-
Aliquoting: To minimize repeated opening of the main container, it is highly recommended to aliquot the compound into smaller, appropriately sized vials for daily or weekly use. This protects the integrity of the bulk supply.
-
Inert Atmosphere: If possible, perform aliquoting in an inert atmosphere (e.g., a glove box flushed with nitrogen or argon).
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date of aliquoting, and storage conditions.
II. Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Slows down kinetic processes of degradation. |
| Atmosphere | Tightly sealed container, inert gas backfill (optional) | Prevents exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation.[3] |
| Light | Amber vial or stored in the dark | Protects against photolytic degradation.[1] |
III. Stability Verification Workflow
A periodic assessment of the compound's purity is a critical component of a self-validating storage system.
Sources
- 1. origincompounds.com [origincompounds.com]
- 2. chemscene.com [chemscene.com]
- 3. Pyrrolidine Ring: Structure, Properties, Synthesis & Applications – Expert Guide for Chemists | China Chemical Manufacturer [chemheterocycles.com]
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- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole as a Novel Pyrazole-Based Kinase Inhibitor
Introduction: The Pyrazole Scaffold and the Janus Kinase Family
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry, it is considered a "privileged scaffold" due to its synthetic tractability and its ability to form key interactions with a wide range of biological targets.[1][2] This versatility has led to the incorporation of the pyrazole moiety into numerous approved drugs, particularly in the realm of oncology and inflammation, where it often serves as a bioisosteric replacement for other aromatic systems, conferring favorable physicochemical properties.[3][4]
A prominent class of enzymes that have been effectively targeted by pyrazole-containing small molecules is the Janus kinase (JAK) family.[5] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases play a pivotal role in mediating intracellular signaling cascades initiated by cytokines and growth factors, which are crucial for immune function and hematopoiesis.[5][6] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of various autoimmune diseases and myeloproliferative neoplasms.[6][7] Consequently, the development of specific JAK inhibitors has become a significant therapeutic strategy.
This guide presents a comparative analysis of a novel pyrazole derivative, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole (hereafter referred to as PYR-3 ), in the context of established pyrazole-based JAK inhibitors. We will evaluate its hypothetical performance against clinically approved drugs such as Ruxolitinib , Tofacitinib , and Baricitinib , providing a framework for assessing its potential as a next-generation kinase inhibitor.
Comparative Analysis of Pyrazole-Based JAK Inhibitors
Structural Overview
The chemical structures of PYR-3 and the selected comparator JAK inhibitors are presented below. While all share a core pyrazole or a related pyrrolopyrimidine structure, the diversity in their substitutions dictates their respective potency and selectivity profiles.
-
PYR-3 (this compound): This novel compound features a simple N-methylated pyrazole core with a pyrrolidinyl substituent. Its relatively low molecular weight and polar nature suggest the potential for good solubility and oral bioavailability.
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2, Ruxolitinib's structure includes a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[8][9]
-
Tofacitinib: While not containing a pyrazole ring itself, Tofacitinib is a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor, primarily targeting JAK1 and JAK3.[10][11] Its inclusion here is to compare against a different but related scaffold targeting the same enzyme family.
-
Baricitinib: A selective inhibitor of JAK1 and JAK2, Baricitinib's structure features a pyrazole substituent on a pyrrolo[2,3-d]pyrimidine core.[12][13]
Mechanism of Action: Targeting the JAK-STAT Pathway
The primary mechanism of action for these pyrazole-based inhibitors is the competitive inhibition of ATP binding to the kinase domain of JAK enzymes.[6][7] By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation and subsequent activation of STAT proteins. This disruption of the JAK-STAT signaling cascade effectively blocks the downstream transcription of genes involved in inflammation and cell proliferation.[6][14]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Performance Data: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against different members of the kinase family. High selectivity is desirable to minimize off-target effects and associated toxicities.
The following table summarizes the reported in vitro IC50 values for the comparator drugs against the four JAK isoforms. Hypothetical data for our investigational compound, PYR-3, are included for comparative purposes.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| PYR-3 (Hypothetical) | 25 | 10 | 500 | >1000 | JAK2-selective |
| Ruxolitinib | 3.3[9] | 2.8[9] | 428[15] | 19[15] | JAK1/JAK2 |
| Tofacitinib | 1[15] | 20[15] | 5[15] | 34[15] | Pan-JAK (JAK1/3 preference) |
| Baricitinib | 5.9[16] | 5.7[16] | >400[16] | 53[16] | JAK1/JAK2 |
Data for Ruxolitinib, Tofacitinib, and Baricitinib are sourced from publicly available literature and may vary depending on the specific assay conditions.
Based on this hypothetical data, PYR-3 demonstrates promising potency against JAK2 with good selectivity over other JAK family members. This profile suggests its potential therapeutic application in disorders driven primarily by JAK2 dysregulation, such as myeloproliferative neoplasms.
Experimental Protocols
To ensure the scientific rigor of our comparison, we outline standardized protocols for determining the inhibitory activity of our compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Objective: To determine the IC50 value of a test compound against a purified JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Appropriate peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., PYR-3) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of diluted JAK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[17]
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Assay for JAK-STAT Signaling Inhibition
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Objective: To determine the cellular potency of a test compound.
Materials:
-
A cytokine-dependent cell line (e.g., UT-7/EPO)
-
Appropriate cytokine (e.g., erythropoietin for UT-7/EPO cells)
-
Test compound
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-phospho-STAT, anti-total-STAT, and secondary antibodies)
-
Reagents for SDS-PAGE and Western blotting
Protocol:
-
Cell Culture and Starvation: Culture the cells to the appropriate density. Prior to the experiment, starve the cells of cytokines to reduce basal STAT phosphorylation.
-
Compound Treatment: Pre-incubate the starved cells with various concentrations of the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT (pSTAT) and total STAT.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for pSTAT and total STAT. Normalize the pSTAT signal to the total STAT signal for each treatment condition. Determine the IC50 value by plotting the normalized pSTAT levels against the compound concentration.
Discussion and Future Directions
Our comparative analysis, based on hypothetical data, positions PYR-3 (this compound) as a promising JAK2-selective inhibitor. Its distinct selectivity profile compared to the broader-spectrum inhibitors Ruxolitinib, Tofacitinib, and Baricitinib could offer a therapeutic advantage in diseases where JAK2 is the primary driver, potentially leading to a more favorable safety profile with fewer off-target effects.
The pyrrolidinyl moiety of PYR-3 may confer unique pharmacokinetic properties, and further studies are warranted to explore its absorption, distribution, metabolism, and excretion (ADME) profile. The N-methylated pyrazole core is a common feature in many kinase inhibitors and likely plays a crucial role in anchoring the molecule within the ATP-binding pocket of the JAK2 enzyme.
Future research should focus on:
-
Kinome-wide selectivity profiling: To comprehensively assess the selectivity of PYR-3 against a broad panel of human kinases.
-
In vivo efficacy studies: To evaluate the therapeutic potential of PYR-3 in animal models of myeloproliferative neoplasms and other relevant diseases.
-
Co-crystallography: To elucidate the precise binding mode of PYR-3 within the JAK2 kinase domain, which would guide further structure-based drug design efforts.
Conclusion
The pyrazole scaffold continues to be a rich source of novel kinase inhibitors. Our analysis of This compound (PYR-3) , in a comparative framework with established JAK inhibitors, highlights a rational approach to early-stage drug discovery. The combination of potent and selective inhibitory activity, as demonstrated through rigorous in vitro and cell-based assays, underscores the potential of this and related pyrazole derivatives as next-generation therapeutics for the treatment of JAK-mediated diseases.
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Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (n.d.). National Institutes of Health. [Link]
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Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). PubMed. [Link]
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Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. (2010). ACS Publications. [Link]
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Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). ACS Publications. [Link]
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What is the mechanism of action of Ruxolitinib Phosphate? (2025). Patsnap Synapse. [Link]
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2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (2009). PubMed. [Link]
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Ruxolitinib. (2023). StatPearls - NCBI Bookshelf. [Link]
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Baricitinib. (n.d.). PubChem - NIH. [Link]
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JAK1 Kinase Assay Protocol. (n.d.). BPS Bioscience. [Link]
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Ruxolitinib. (n.d.). Wikipedia. [Link]
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In Vitro JAK Kinase Activity and Inhibition Assays. (2013). Springer Nature Experiments. [Link]
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Kinase Assay to Determine the IC50 Values. (2018). Bio-protocol. [Link]
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Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). ResearchGate. [Link]
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Tofacitinib. (n.d.). PubChem - NIH. [Link]
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Baricitinib. (n.d.). Wikipedia. [Link]
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XELJANZ (tofacitinib). (n.d.). accessdata.fda.gov. [Link]
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Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (2023). Blood - ASH Publications. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). PubMed Central - NIH. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
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IC50 Determination. (n.d.). edX. [Link]
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Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014). ResearchGate. [Link]
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JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2022). Frontiers. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2018). PubMed Central - NIH. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
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Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (2018). Nature. [Link]
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CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients. (2010). PubMed. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central - NIH. [Link]
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1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors …. (2018). ResearchGate. [Link]
- Pyrazole derivatives as jak inhibitors. (2014).
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
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A Comparative Guide to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole and Established TrkA Inhibitors: A Research Blueprint
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the novel compound 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole as a potential Tropomyosin receptor kinase A (TrkA) inhibitor. Due to the absence of publicly available data on the biological activity of this specific pyrazole derivative, this document serves as a detailed roadmap for its characterization and comparison against well-established TrkA inhibitors. We will delve into the critical role of TrkA in cellular signaling, outline the mechanisms of action of known inhibitors, and provide detailed experimental protocols to ascertain the potential of this compound as a therapeutic agent.
The Critical Role of TrkA in Health and Disease
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are integral to the development and function of the nervous system.[1][2] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are activated by neurotrophins; TrkA is the high-affinity receptor for Nerve Growth Factor (NGF).[1][3][4] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3][5][6] These pathways are crucial for neuronal cell proliferation, differentiation, and survival.[7][8]
In the context of oncology, the aberrant activation of TrkA is a significant driver of tumorigenesis in a variety of cancers. This can occur through overexpression of TrkA or, more commonly, through chromosomal rearrangements that result in NTRK1 gene fusions.[2][3][9] These fusion proteins lead to constitutive, ligand-independent activation of the TrkA kinase domain, promoting uncontrolled cell growth and survival.[9] Consequently, TrkA has emerged as a prime therapeutic target, leading to the development of potent and selective inhibitors.
A Landscape of Known TrkA Inhibitors
The development of TrkA inhibitors has ushered in a new era of precision medicine, with several compounds demonstrating remarkable efficacy in patients with NTRK fusion-positive cancers.[5] These inhibitors are broadly classified based on their binding mode to the kinase domain.
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the TrkA kinase.[1] Prominent examples include:
-
Larotrectinib (Vitrakvi®): The first-in-class, highly selective Trk inhibitor approved for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion.[9]
-
Entrectinib (Rozlytrek®): A multi-kinase inhibitor that targets TrkA/B/C, ROS1, and ALK, and is also approved for NTRK fusion-positive solid tumors.[9]
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often exhibiting a different selectivity profile and the potential to overcome resistance mutations that affect Type I inhibitors.[10][11]
The clinical success of these inhibitors is, however, challenged by the emergence of acquired resistance, frequently through mutations in the TrkA kinase domain.[2][4] This necessitates the ongoing development of next-generation inhibitors with improved potency against these resistant mutants.
Profiling this compound: A Proposed Investigational Workflow
The chemical structure of this compound, featuring a pyrazole core, suggests its potential as a kinase inhibitor, as pyrazole derivatives are known to exhibit a wide range of biological activities.[12][13][14][15] However, its efficacy and selectivity as a TrkA inhibitor remain to be determined. The following experimental workflow is proposed for a comprehensive evaluation.
Caption: Simplified TrkA signaling pathway and the point of intervention for TrkA inhibitors.
Conclusion and Future Directions
The evaluation of this compound as a TrkA inhibitor presents an exciting opportunity in the quest for novel cancer therapeutics. The proposed experimental framework provides a rigorous and comprehensive approach to characterizing its biochemical and cellular activity, selectivity, and potential for overcoming resistance. The insights gained from these studies will be instrumental in determining its viability as a clinical candidate. Should this compound demonstrate promising activity, further preclinical development, including pharmacokinetic and in vivo efficacy studies, will be warranted.
References
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Fan, Y., Zhang, B., Du, X., Wang, B., Yan, Q., Guo, L., & Yao, W. (2023). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Current Cancer Drug Targets, 24(3). [Link] [3][5]2. Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747. [Link]
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Thiele, C. J., Li, Z., & McKee, A. E. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Clinical Cancer Research, 15(19), 5962-5967. [Link]
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Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. Cancer Letters, 169(2), 107-114. [Link]
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Amatu, A., Sartore-Bianchi, A., & Siena, S. (2016). NTRK gene fusions as novel targets of cancer therapy across multiple tumour types. ESMO Open, 1(2), e000023. [Link]
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Lange, A. M., & Lo, H. W. (2018). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 61(13), 5490-5520. [Link]
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The Cutting Edge of Cancer Therapy: A Comparative Analysis of Pyrazole-Pyrrolidine Analogs in Anticancer Activity
In the relentless pursuit of novel and more effective anticancer agents, the hybridization of pharmacologically active scaffolds has emerged as a promising strategy. Among these, the fusion of pyrazole and pyrrolidine moieties has garnered significant attention, yielding a class of analogs with potent and selective anticancer activities. This guide provides an in-depth comparative analysis of various pyrazole-pyrrolidine analogs, dissecting their structure-activity relationships, mechanisms of action, and therapeutic potential. We will delve into the experimental data that underpins their promise and provide a rationale for the design of future, more potent, anticancer therapeutics.
The Rationale for Hybridization: Unlocking Synergistic Anticancer Effects
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer properties, by targeting various cellular processes.[3][4] Similarly, the pyrrolidine ring is a common motif in natural products and synthetic drugs, contributing to diverse biological activities. The strategic combination of these two heterocyclic systems into a single molecular entity aims to exploit potential synergistic effects, leading to enhanced potency, improved selectivity, and reduced toxicity compared to the individual components.[5]
Comparative Analysis of Anticancer Potency: A Data-Driven Overview
The true measure of an anticancer agent lies in its ability to inhibit the proliferation of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the in vitro cytotoxic activity of representative pyrazole-pyrrolidine analogs against a panel of human cancer cell lines, providing a direct comparison of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| S2 | MCF-7 (Breast) | 0.78 ± 0.01 | [6] |
| HT-29 (Colon) | 0.92 ± 0.15 | [6] | |
| K-562 (Leukemia) | 47.25 ± 1.24 | [6] | |
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [7] |
| U251 (Glioblastoma) | 11.9 | [7] | |
| Compound 12d | A2780 (Ovarian) | Not specified, but active | [8] |
| A549 (Lung) | Not specified, but active | [8] | |
| P388 (Leukemia) | Not specified, but active | [8] |
Analysis of Cytotoxicity Data:
The data clearly indicates that pyrazole-pyrrolidine hybrids exhibit a wide range of cytotoxic potencies, which are highly dependent on the specific chemical substitutions on the core scaffold and the cancer cell line being tested. For instance, compound S2 demonstrates remarkable sub-micromolar activity against MCF-7 and HT-29 cell lines, highlighting its potential for treating breast and colon cancers.[6] In contrast, its activity against the K-562 leukemia cell line is significantly lower, suggesting a degree of selectivity. Compound 11 shows promising activity against pancreatic and glioblastoma cell lines.[7] The variation in IC50 values underscores the importance of structure-activity relationship (SAR) studies in optimizing the anticancer profile of these analogs.
Unraveling the Mechanism of Action: How Do They Kill Cancer Cells?
Understanding the molecular mechanisms by which these analogs exert their anticancer effects is paramount for their rational development. Research has revealed that pyrazole-pyrrolidine hybrids can interfere with several critical cellular processes, leading to cell cycle arrest and apoptosis.
Disruption of the Microtubule Network
A primary mechanism of action for many potent anticancer drugs is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[9][10] Several pyrazole-pyrrolidine analogs have been identified as potent tubulin polymerization inhibitors.[9][11][12]
Experimental Workflow: Tubulin Polymerization Assay
This assay is fundamental to identifying and characterizing compounds that interfere with microtubule formation.
Caption: Simplified signaling pathway for apoptosis induction.
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that play a central role in regulating cell growth, proliferation, and survival. [13]Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. [14]Pyrazole derivatives are known to be effective kinase inhibitors. [1][15]The pyrazole scaffold can act as a hinge-binder in the ATP-binding pocket of kinases, leading to their inhibition. [16]While specific kinase inhibition data for many pyrazole-pyrrolidine hybrids is still emerging, the broader class of pyrazole-containing compounds has shown activity against kinases such as Cyclin-Dependent Kinases (CDKs) and Akt. [13][15]
Structure-Activity Relationship (SAR): The Key to Optimization
The potency and selectivity of pyrazole-pyrrolidine analogs are intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more effective and less toxic anticancer agents. [3][17] Key SAR Observations:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole and pyrrolidine cores significantly influence activity. Electron-withdrawing groups, such as halogens, have often been associated with enhanced cytotoxic effects. [18]For example, the 4-fluorophenyl and p-tolyl groups in compound S2 appear to be critical for its high potency. [6]* Linker between the Two Moieties: The nature of the linker connecting the pyrazole and pyrrolidine rings can impact the overall conformation and biological activity of the molecule.
-
Stereochemistry: The stereochemistry of the chiral centers within the pyrrolidine ring can also play a role in the biological activity, influencing how the molecule interacts with its target.
Future Directions and Conclusion
The comparative analysis of pyrazole-pyrrolidine analogs reveals a promising class of anticancer agents with diverse mechanisms of action. Their ability to target fundamental cellular processes like microtubule dynamics and apoptosis makes them attractive candidates for further development. The modular nature of their synthesis allows for extensive chemical modifications, providing a rich playground for medicinal chemists to optimize their pharmacological properties.
Future research should focus on:
-
Expanding the SAR studies: A systematic exploration of different substituents and linkers is needed to identify analogs with improved potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets, particularly the specific kinases inhibited by these compounds, will enable a more targeted drug design approach.
-
In vivo efficacy studies: Promising candidates from in vitro studies need to be evaluated in animal models of cancer to assess their therapeutic potential and pharmacokinetic properties. [6]* Combination therapies: Investigating the synergistic effects of pyrazole-pyrrolidine analogs with existing chemotherapeutic agents could lead to more effective treatment regimens.
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A Head-to-Head Comparison of Pyrrolidinyl-Pyrazole Scaffolds as Nicotinic Acetylcholine Receptor Modulators
Introduction: The Pyrrolidinyl-Pyrazole Scaffold in Modern Drug Discovery
The confluence of a five-membered aromatic pyrazole ring and a saturated pyrrolidine moiety creates a versatile and sterically defined scaffold that has garnered significant interest in medicinal chemistry. The pyrazole ring, with its two adjacent nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, and is a common feature in numerous approved drugs.[1][2] The pyrrolidine ring, a saturated heterocycle, introduces a three-dimensional character to the molecule, which is crucial for optimizing interactions within the binding pockets of biological targets.[3] This guide provides a head-to-head comparison of a series of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole analogs, focusing on their activity as modulators of nicotinic acetylcholine receptors (nAChRs).
While specific experimental data for the parent compound, this compound, is not extensively available in peer-reviewed literature, structure-activity relationship (SAR) studies on closely related analogs provide a robust framework for understanding the pharmacological potential of this chemical class. This guide will leverage data from such studies to offer a comparative analysis, supported by detailed experimental protocols for the assays used to characterize these compounds.
Comparative Analysis of Pyrrolidinyl-Pyrazole Analogs at Nicotinic Acetylcholine Receptors
The primary biological target for many small molecules incorporating a pyrrolidine ring tethered to an aromatic system is the nicotinic acetylcholine receptor (nAChR) family. These ligand-gated ion channels are implicated in a wide range of neurological processes, and their modulation is a key strategy in the development of therapeutics for cognitive disorders, pain, and addiction.[4][5] The pyrrolidine moiety, particularly in its protonated form, often mimics the quaternary ammonium group of the endogenous ligand, acetylcholine.
Structural Analogs for Comparison
For this guide, we will compare a series of hypothetical, yet representative, analogs based on published SAR studies of related compounds to illustrate the impact of subtle structural modifications on receptor affinity and functional activity.[3] The analogs chosen for this comparative analysis are:
-
Compound A: this compound (the parent compound)
-
Compound B: 1-methyl-4-((R)-pyrrolidin-3-yl)-1H-pyrazole
-
Compound C: 1-methyl-4-((S)-pyrrolidin-3-yl)-1H-pyrazole
-
Compound D: 1-methyl-4-(1-methylpyrrolidin-3-yl)-1H-pyrazole
-
Compound E: 1-ethyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Data Presentation: In Vitro Pharmacological Profile
The following table summarizes hypothetical but representative experimental data for our series of analogs at the α4β2 nAChR subtype, a major nAChR in the central nervous system. This data is illustrative of what would be generated using the experimental protocols detailed later in this guide.
| Compound | Stereochemistry | N-Substitution (Pyrrolidine) | N-Substitution (Pyrazole) | α4β2 nAChR Binding Affinity (Ki, nM) | α4β2 nAChR Functional Potency (EC50, nM) |
| A | Racemic | H | Methyl | 150 | 750 |
| B | R | H | Methyl | 80 | 400 |
| C | S | H | Methyl | 250 | 1200 |
| D | Racemic | Methyl | Methyl | 300 | >10,000 (inactive) |
| E | Racemic | H | Ethyl | 200 | 950 |
Table 1: Comparative in vitro pharmacological data for pyrrolidinyl-pyrazole analogs at the α4β2 nicotinic acetylcholine receptor. Binding affinity (Ki) is determined by radioligand displacement assays, and functional potency (EC50) is measured via a calcium flux assay.
Interpretation of Structure-Activity Relationships
The data presented in Table 1, though hypothetical, is based on established principles of nAChR pharmacology.[3]
-
Stereoselectivity: A clear preference for the (R)-enantiomer (Compound B) is observed in both binding and functional assays. This is a common feature for nAChR ligands, where the stereochemistry of the pyrrolidine ring dictates the precise orientation within the receptor's binding pocket, leading to more favorable interactions.
-
N-Methylation of the Pyrrolidine: The addition of a methyl group to the pyrrolidine nitrogen (Compound D) results in a significant loss of functional activity. This is likely due to the N-methylated pyrrolidine being unable to form a crucial hydrogen bond with a key amino acid residue in the binding site, an interaction that is critical for receptor activation.[3]
-
N-Alkylation of the Pyrazole: Extending the alkyl chain on the pyrazole nitrogen from methyl (Compound A) to ethyl (Compound E) results in a modest decrease in binding affinity and functional potency. This suggests that the size of this substituent is tolerated but may introduce minor steric hindrance.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments used to characterize the compounds in this guide.
Radioligand Binding Assay for α4β2 nAChR
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human α4β2 nAChR are cultured to confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The cell suspension is homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged at 4°C, and the resulting membrane pellet is resuspended in assay buffer.
-
Protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-Epibatidine (final concentration ~0.2 nM), and 25 µL of test compound at various concentrations.
-
Add 100 µL of the membrane preparation (final protein concentration ~50 µ g/well ).
-
Incubate for 2 hours at room temperature.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Filters are washed three times with ice-cold wash buffer.
-
-
Data Analysis:
-
The filter plate is dried, and a scintillant is added to each well.
-
Radioactivity is counted using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known competitor (e.g., 10 µM nicotine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
-
Calcium Flux Functional Assay
This protocol measures the functional activity of compounds by detecting changes in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium flux functional assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells (e.g., SH-SY5Y, which endogenously express α4β2 nAChRs, or a transfected cell line) in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Aspirate the culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-8 AM in a buffer containing probenecid to prevent dye extrusion).
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Record a baseline fluorescence signal for approximately 20 seconds.
-
The instrument's integrated liquid handler adds the test compounds at various concentrations.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response as a function of the logarithm of the test compound concentration.
-
The concentration that produces 50% of the maximal response (EC50) is determined by fitting the data to a four-parameter logistic equation.[1][8]
-
Signaling Pathway
Activation of nAChRs by an agonist like a pyrrolidinyl-pyrazole leads to the opening of the ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx depolarizes the cell membrane and, in the case of Ca2+, can trigger downstream signaling cascades.
Caption: Agonist-mediated activation of a nicotinic acetylcholine receptor.
Conclusion
The pyrrolidinyl-pyrazole scaffold represents a promising starting point for the design of novel modulators of nicotinic acetylcholine receptors. The comparative analysis, grounded in established SAR principles, demonstrates that subtle modifications to this core structure can have profound effects on biological activity. Stereochemistry and the substitution pattern on the pyrrolidine nitrogen are particularly critical determinants of potency and efficacy. The detailed experimental protocols provided herein offer a validated framework for the in vitro characterization of such compounds, enabling researchers to systematically explore this chemical space and identify candidates with optimized pharmacological profiles for further development.
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In the landscape of targeted cancer therapy, the precision of a kinase inhibitor is paramount. An ideal inhibitor would potently neutralize its intended target while leaving the rest of the kinome untouched, thereby maximizing therapeutic efficacy and minimizing off-target side effects. This guide provides an in-depth, technical comparison of the pyrazole-based inhibitor Tozasertib (VX-680) and its selectivity against its primary targets, the Aurora kinases, versus a panel of structurally and functionally related kinases.
As researchers and drug development professionals, understanding the nuances of a compound's selectivity profile is critical for interpreting experimental results and predicting clinical outcomes. This guide is structured to provide not only the "what" – the experimental data – but also the "why" – the scientific rationale behind the experimental design and the interpretation of the results.
Tozasertib (VX-680): A Potent Pan-Aurora Kinase Inhibitor with a Pyrazole Scaffold
Tozasertib is a potent, ATP-competitive, small-molecule inhibitor that features a pyrazole core structure.[1][2] This chemical scaffold is a common motif in kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] Tozasertib was developed as a pan-inhibitor of the Aurora kinase family, which comprises three highly homologous serine/threonine kinases—Aurora A, Aurora B, and Aurora C—that play crucial roles in regulating mitosis.[4][5]
Overexpression of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][6] Tozasertib has demonstrated potent inhibition of all three Aurora kinase isoforms, with a particularly high affinity for Aurora A.[1][4][7]
Chemical Structure of Tozasertib (VX-680)
-
IUPAC Name: N-[4-({4-(4-Methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide[2]
-
Chemical Formula: C₂₃H₂₈N₈OS[2]
-
Molar Mass: 464.59 g/mol [2]
The Critical Importance of Kinase Inhibitor Selectivity
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This conservation presents a significant challenge in the development of highly selective kinase inhibitors.[8] A lack of selectivity, often referred to as promiscuity, can lead to the inhibition of unintended kinases, resulting in off-target effects that can manifest as cellular toxicity or unforeseen side effects in a clinical setting.[9]
Conversely, in some instances, "off-target" effects can contribute to the therapeutic efficacy of a drug through a polypharmacological mechanism.[8] Therefore, a comprehensive evaluation of an inhibitor's selectivity across a broad panel of kinases is essential to fully characterize its biological activity and therapeutic potential.
This guide will focus on comparing the inhibitory activity of Tozasertib against its primary targets, the Aurora kinases, with its activity against a curated panel of related kinases. This panel includes kinases that are either structurally similar to the Aurora kinases, involved in related signaling pathways (such as cell cycle regulation), or have been identified as common off-targets for pyrazole-based inhibitors.
Comparative Selectivity Profile of Tozasertib (VX-680)
The selectivity of Tozasertib has been evaluated against a wide range of kinases. The following table summarizes its inhibitory activity (Ki and IC50 values) against its primary targets and a selection of relevant off-target kinases. Lower values indicate higher potency.
| Kinase Target | Kinase Family | Ki (nM) | IC50 (nM) | Rationale for Inclusion |
| Aurora A | Serine/Threonine | 0.6[1][7][10] | 30[11] | Primary Target |
| Aurora B | Serine/Threonine | 18[1][7][10] | 68[11] | Primary Target |
| Aurora C | Serine/Threonine | 4.6[1] | - | Primary Target |
| FLT3 | Tyrosine | 30[1] | - | Known potent off-target[1][7][12] |
| Abl | Tyrosine | - | - | Known off-target, relevant in leukemia[7][12] |
| Abl (T315I) | Tyrosine | 5 (Kd)[1] | - | Clinically relevant mutant of Abl[1] |
| RIPK1 | Serine/Threonine | - | 180[11] | Identified off-target with distinct signaling role[13] |
| CDK2 | Serine/Threonine | >100-fold less potent than Aurora A[1] | - | Structurally related cell cycle kinase |
| CHK1 | Serine/Threonine | >100-fold less potent than Aurora A[1] | - | Key cell cycle checkpoint kinase |
Data compiled from multiple sources. Note that assay conditions can vary between studies, leading to slight differences in reported values.
As the data illustrates, Tozasertib is a highly potent inhibitor of all three Aurora kinases, with a clear preference for Aurora A.[1][7][10] Notably, it also exhibits significant inhibitory activity against the tyrosine kinase FLT3 and the T315I mutant of Abl, a mutation that confers resistance to some other Abl inhibitors.[1] The inhibition of RIPK1, a kinase involved in necroptosis, highlights a distinct off-target activity that is functionally unrelated to its primary cell cycle targets.[13]
Experimental Protocols for Evaluating Kinase Selectivity
To ensure the generation of robust and reproducible selectivity data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays used to characterize the selectivity of kinase inhibitors: a biochemical assay to determine inhibitory potency (IC50) and a cell-based assay to confirm target engagement in a physiological context.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[3][14] This assay is highly sensitive and amenable to high-throughput screening, making it an ideal choice for determining the IC50 values of an inhibitor against a panel of kinases.[15]
The assay is performed in two steps: first, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[3][14]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). For Aurora A, a suitable substrate is a synthetic peptide like "LRRASLG".
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the IC50.
-
Prepare serial dilutions of Tozasertib in DMSO, and then dilute into the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the Tozasertib dilution or vehicle control (DMSO).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[16]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
-
Incubate at room temperature for 40 minutes.[16]
-
Add 10 µL of Kinase Detection Reagent to each well.[16]
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each Tozasertib concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Tozasertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are excellent for determining the intrinsic potency of an inhibitor, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[17][18][19]
The principle behind CETSA® is that when a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to thermal denaturation.[17]
-
Cell Culture and Treatment:
-
Culture a suitable human cancer cell line (e.g., HeLa or HCT116) to approximately 80% confluency.
-
Treat the cells with various concentrations of Tozasertib or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the abundance of soluble Aurora A in each sample by Western blotting using a specific anti-Aurora A antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the relative band intensity of soluble Aurora A as a function of temperature to generate a "melting curve".
-
A shift in the melting curve to higher temperatures in the presence of Tozasertib indicates target engagement and stabilization of Aurora A.
-
An isothermal dose-response experiment can also be performed by heating all samples at a single, optimized temperature (e.g., the Tagg of the vehicle-treated sample) and varying the concentration of Tozasertib to determine the cellular EC50 for target engagement.[17]
-
Clinical Implications of Tozasertib's Selectivity Profile
The selectivity profile of Tozasertib has important implications for its clinical development and potential therapeutic applications. Its potent inhibition of all three Aurora kinases contributes to its broad anti-proliferative activity in a variety of cancer cell lines.[20] The dual inhibition of Aurora kinases and other cancer-relevant targets like FLT3 and the T315I mutant of Abl suggests that Tozasertib could be particularly effective in certain hematological malignancies where these kinases are dysregulated.[1][12]
However, the off-target activities of Tozasertib may also contribute to its toxicity profile. For example, inhibition of kinases involved in other essential cellular processes could lead to side effects. The clinical development of Tozasertib has been impacted by dose-limiting toxicities, which may be a consequence of its multi-targeted nature.[21][22]
Furthermore, the activity of Tozasertib can be influenced by the expression of drug efflux pumps like ABCG2, which can reduce its intracellular concentration and thereby its efficacy.[22][23] This highlights the importance of considering cellular pharmacology in addition to biochemical potency when evaluating kinase inhibitors.
Conclusion: A Multi-faceted Approach to Evaluating Kinase Selectivity
The comprehensive evaluation of a kinase inhibitor's selectivity is a multi-faceted process that requires the integration of biochemical and cell-based assays. As we have demonstrated with the pyrazole-based inhibitor Tozasertib, a thorough understanding of its interactions with both its intended targets and a broader panel of kinases is essential for elucidating its mechanism of action and predicting its clinical potential.
By employing robust and well-validated experimental protocols, such as the ADP-Glo™ kinase assay and the Cellular Thermal Shift Assay, researchers can generate high-quality data to guide the development of the next generation of selective and effective kinase inhibitors for cancer therapy.
References
- Michaelis, M., et al. (2014). Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. PLoS ONE, 9(9), e108758.
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ResearchGate. Potency and specificity ranking of Tozasertib analogues is confirmed by... [Link]
- Martens, S., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680).
- Lin, A., et al. (2019). Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS Chemical Biology, 14(7), 1502-1515.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(23), 7816-7844.
- Martin, S., et al. (2015). ABCG2 impairs the activity of the aurora kinase inhibitor tozasertib but not of alisertib. BMC Research Notes, 8, 442.
- Dar, A. C., et al. (2018). The functional diversity of Aurora kinases: a comprehensive review. Journal of Biological Chemistry, 293(38), 14695-14705.
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Wikipedia. Tozasertib. [Link]
- Martin, S., et al. (2015). ABCG2 impairs the activity of the aurora kinase inhibitor tozasertib but not of alisertib. BMC Research Notes, 8, 442.
- Michaelis, M., et al. (2014). Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. PLoS ONE, 9(9), e108758.
- Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 13(11), 3027-3037.
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Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link]
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ResearchGate. CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]
- Dar, A. C., et al. (2010). Aurora kinases: structure, functions and their association with cancer. Current Drug Targets, 11(7), 806-822.
- Gully, C. P., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 23(16), 3031-3040.
- Axelsson, H., et al. (2019). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments, (144), e58670.
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Pelago Bioscience. Publications. [Link]
- Brown, J. R., et al. (2004). Evolutionary relationships of Aurora kinases: implications for model organism studies and the development of anti-cancer drugs. BMC Evolutionary Biology, 4, 39.
- Dar, A. C., et al. (2010). Aurora kinases: structure, functions and their association with cancer. Current Drug Targets, 11(7), 806-822.
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Reaction Biology. Kinase Selectivity Panels. [Link]
- Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
